molecular formula C59H100N24O17 B15545394 Muscle homing peptide M12

Muscle homing peptide M12

Cat. No.: B15545394
M. Wt: 1417.6 g/mol
InChI Key: DHODDTORTQRISO-OFONGQOJSA-N
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Description

Muscle homing peptide M12 is a useful research compound. Its molecular formula is C59H100N24O17 and its molecular weight is 1417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H100N24O17

Molecular Weight

1417.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C59H100N24O17/c1-3-30(2)44(52(95)79-38(27-85)49(92)78-37(26-84)48(91)76-36(24-31-25-68-29-72-31)54(97)83-23-9-15-42(83)56(99)100)80-50(93)39(28-86)77-47(90)34(12-6-20-71-59(66)67)74-51(94)40-13-7-21-81(40)55(98)41-14-8-22-82(41)53(96)35(16-17-43(61)87)75-46(89)33(11-5-19-70-58(64)65)73-45(88)32(60)10-4-18-69-57(62)63/h25,29-30,32-42,44,84-86H,3-24,26-28,60H2,1-2H3,(H2,61,87)(H,68,72)(H,73,88)(H,74,94)(H,75,89)(H,76,91)(H,77,90)(H,78,92)(H,79,95)(H,80,93)(H,99,100)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t30-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1

InChI Key

DHODDTORTQRISO-OFONGQOJSA-N

Origin of Product

United States

Foundational & Exploratory

M12 Peptide: A Technical Guide to a Promising Muscle-Homing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the M12 peptide, a novel 12-amino acid sequence with significant potential for targeted drug delivery to skeletal muscle. M12 has emerged as a valuable tool for researchers, scientists, and drug development professionals, particularly in the context of therapies for Duchenne muscular dystrophy (DMD). This document details the peptide's sequence and structure, summarizes key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathways.

Core Properties of the M12 Peptide

The M12 peptide is a synthetic 12-mer with the amino acid sequence H-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH (RRQPPRSISSHP). Its primary function is to act as a muscle-homing peptide, preferentially binding to and being internalized by muscle cells. This targeting ability makes it an attractive candidate for delivering therapeutic payloads directly to skeletal muscle, thereby increasing efficacy and reducing off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the M12 peptide's performance in key assays.

ParameterDescriptionValueReference
Sequence Primary amino acid sequenceH-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH[1]
Molecular Formula Chemical formulaC59H100N24O17[1]
Molecular Weight Mass of one mole of the peptide1417.58 g/mol [1]

Table 1: Physicochemical Properties of M12 Peptide

AssayCell LineObservationFold Increase (vs. Non-targeted)p-valueReference
Cellular Uptake of NanoparticlesC2C12 MyoblastsM12 functionalization significantly enhanced nanoparticle internalization.2.44p ≤ 0.001[1]
Cellular Uptake of NanoparticlesHuman Skeletal MyoblastsM12 demonstrated high binding affinity and enhanced nanoparticle uptake.--[1]

Table 2: In Vitro Cellular Uptake Efficiency

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of the M12 peptide.

In Vitro Cellular Uptake Assay via Fluorescence-Activated Cell Sorting (FACS)

This protocol is designed to quantify the internalization of M12-labeled nanoparticles into muscle cells.

  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Nanoparticle Incubation: Fluorescently labeled (e.g., with Nile Red) PLGA-PEG nanoparticles and M12-functionalized PLGA-PEG nanoparticles are incubated with the C2C12 cells.

  • Competitive Binding (Control): To confirm receptor-mediated uptake, a control group of cells is pre-incubated with a high concentration of free M12 peptide to saturate the binding sites before the addition of M12-functionalized nanoparticles.

  • Cell Harvesting and Staining: After incubation, cells are washed with phosphate-buffered saline (PBS), detached, and collected.

  • FACS Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the cellular uptake of the nanoparticles.

In Vivo Biodistribution Analysis via IVIS Imaging

This protocol assesses the targeting ability of M12-conjugated nanoparticles in a living organism.

  • Animal Model: The mdx mouse model of Duchenne muscular dystrophy is typically used.

  • Nanoparticle Administration: Fluorescently labeled (e.g., with Alexa Fluor 488) nanoparticles, both with and without M12 functionalization, are administered intravenously to the mice.

  • In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Organ Analysis: After the final imaging time point, the mice are euthanized, and major organs (heart, quadriceps, gastrocnemius, diaphragm, liver, kidney, spleen) are harvested.

  • Fluorescence Quantification: The fluorescence intensity of each organ is measured using the IVIS system to quantify the accumulation of the nanoparticles in different tissues. The ratio of fluorescence in muscle to other organs (e.g., liver) is calculated to determine the targeting efficiency.

Signaling Pathways and Experimental Workflows

The therapeutic potential of M12-mediated drug delivery in DMD is often linked to the modulation of specific intracellular signaling pathways. One key pathway is the PTEN/Akt pathway, which is involved in muscle growth and regeneration.

M12-Mediated Delivery of a PTEN Inhibitor

The following diagram illustrates the proposed mechanism of action for M12-functionalized nanoparticles carrying a PTEN (Phosphatase and Tensin Homolog) inhibitor for the treatment of DMD.

M12_PTEN_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell M12_NP M12-NP-PTENi Receptor Muscle Cell Surface Receptor M12_NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis PTENi_Release PTENi Release Endocytosis->PTENi_Release PTEN PTEN PTENi_Release->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt (inactive) PIP3->Akt Phosphorylates & Activates pAkt p-Akt (active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Effects Therapeutic Effects: - Increased Protein Synthesis - Reduced Apoptosis - Muscle Regeneration Downstream->Effects

Caption: M12-mediated delivery of a PTEN inhibitor to muscle cells.

Experimental Workflow for In Vivo Biodistribution

The following diagram outlines the typical workflow for assessing the in vivo biodistribution of M12-conjugated nanoparticles.

in_vivo_workflow Start Start Formulation Prepare Fluorescently Labeled M12-NPs and Control NPs Start->Formulation Injection Intravenous Injection into mdx Mice Formulation->Injection Imaging In Vivo Imaging (IVIS) at Multiple Time Points Injection->Imaging Euthanasia Euthanize Mice at Final Time Point Imaging->Euthanasia Dissection Harvest Organs (Muscle, Liver, Spleen, etc.) Euthanasia->Dissection ExVivo Ex Vivo Organ Imaging (IVIS) Dissection->ExVivo Analysis Quantify Fluorescence Intensity and Calculate %ID/g ExVivo->Analysis End End Analysis->End

Caption: Workflow for in vivo biodistribution analysis of M12 nanoparticles.

Conclusion

The M12 peptide represents a significant advancement in the field of targeted drug delivery. Its inherent ability to home to muscle tissue offers a promising strategy to enhance the therapeutic index of drugs for muscular disorders. Further research to fully quantify its binding affinity and in vivo distribution will be critical in translating this promising tool into clinical applications. This guide provides a comprehensive foundation for researchers and drug developers to understand and utilize the M12 peptide in their work.

References

M12 Peptide Binding to Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M12 peptide is a 12-amino-acid sequence (H-RRQPPRSISSHP-OH) identified through in vitro phage display that demonstrates a significant binding affinity for myoblasts.[1][2] This muscle-homing characteristic makes it a promising candidate for targeted delivery of therapeutics to skeletal muscle tissue, a key area of interest in the development of treatments for muscular dystrophies and other muscle-related disorders.[1][2] This technical guide provides an in-depth overview of the M12 peptide's binding to myoblasts, including available quantitative data, detailed experimental protocols, and a discussion of the likely internalization mechanisms.

Data Presentation: Binding Affinity and Cellular Uptake

While a specific dissociation constant (Kd) for the binding of the free M12 peptide to myoblasts has not been explicitly reported in the reviewed literature, several studies provide quantitative and qualitative evidence of its enhanced binding and uptake.

One study demonstrated a 2.44-fold increase in the cellular uptake efficiency of nanoparticles functionalized with the M12 peptide in C2C12 myoblasts compared to non-targeted nanoparticles. This highlights the peptide's ability to enhance cargo delivery into muscle cells. Furthermore, competitive binding experiments have shown that pre-incubation of C2C12 cells with free M12 peptide significantly decreases the uptake of M12-functionalized nanoparticles, indicating a specific, receptor-mediated binding process.

The following table summarizes the available data on the M12 peptide's interaction with myoblasts:

ParameterCell LineMethodResultReference
Cellular Uptake EnhancementC2C12 MyoblastsFluorescence Microscopy and Flow Cytometry2.44-fold increase in uptake of M12-functionalized nanoparticles compared to control nanoparticles.
Binding SpecificityC2C12 MyoblastsCompetitive Binding AssayPre-incubation with free M12 peptide significantly inhibited the uptake of M12-functionalized nanoparticles.
In Vitro ValidationC2C12 MyoblastsFluorescence MicroscopyFAM-labeled M12 peptide showed greater internalization by C2C12 cells compared to a control muscle-specific peptide (MSP).[3][3]
In Vivo Targetingmdx miceIVIS ImagingFAM-labeled M12 peptide showed preferential accumulation in skeletal muscle compared to the liver and other organs.[3][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and uptake of the M12 peptide.

In Vitro Phage Display for M12 Peptide Identification

This protocol outlines the general steps for identifying muscle-specific peptides like M12 using a phage display library on a myoblast cell line (e.g., C2C12).

Objective: To isolate phage clones displaying peptides with high affinity for myoblasts.

Materials:

  • Ph.D.-12 Phage Display Peptide Library

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • E. coli host strain (e.g., ER2738)

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Tris-HCl

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Triton X-100

  • Glycine-HCl

  • IPTG and X-Gal for blue/white screening

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Biopanning (Round 1):

    • Seed C2C12 cells in a 6-well plate and grow to 80-90% confluency.

    • Wash cells with serum-free DMEM.

    • Incubate the cells with the phage library (e.g., 10^11 pfu) in DMEM with 1% BSA for 1 hour at 37°C.

    • Wash the cells extensively with PBS containing 0.1% Tween-20 to remove non-bound phage.

    • Elute the bound phage using a low pH buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) and immediately neutralize with Tris-HCl.

  • Phage Amplification:

    • Infect a mid-log phase culture of E. coli with the eluted phage.

    • Amplify the phage by overnight culture in LB medium.

    • Precipitate the phage from the culture supernatant using PEG/NaCl.

    • Resuspend the phage pellet in PBS.

  • Subsequent Rounds of Biopanning: Repeat the biopanning and amplification steps for 3-5 rounds, increasing the stringency of the washing steps in each round to select for high-affinity binders.

  • Phage Titer and Clone Selection: After the final round, titer the eluted phage on LB agar plates with IPTG and X-Gal. Pick individual blue plaques for DNA sequencing to identify the peptide inserts.

Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize the internalization of fluorescently labeled M12 peptide into myoblasts.

Materials:

  • FAM-labeled M12 peptide

  • C2C12 myoblasts

  • Culture medium (DMEM with 10% FBS)

  • PBS

  • Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Seed C2C12 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubate the cells with FAM-labeled M12 peptide (e.g., 50 µM) in culture medium for a specified time (e.g., 2 hours) at 37°C.[3]

  • Wash the cells three times with PBS to remove unbound peptide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope with appropriate filters for FAM (green) and DAPI (blue).

Quantitative Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the uptake of fluorescently labeled M12 peptide by myoblasts.

Materials:

  • FAM-labeled M12 peptide

  • C2C12 myoblasts

  • Culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed C2C12 cells in a 6-well plate and grow to confluency.

  • Incubate the cells with FAM-labeled M12 peptide at various concentrations for a defined period.

  • Wash the cells with PBS.

  • Detach the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorophore.

  • Gate the live cell population based on forward and side scatter to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

Competitive Binding Assay

Objective: To determine if the binding of M12 peptide to myoblasts is specific and receptor-mediated.

Materials:

  • Fluorescently labeled M12 peptide (or M12-functionalized fluorescent nanoparticles)

  • Unlabeled M12 peptide

  • C2C12 myoblasts

  • Culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed C2C12 cells in appropriate culture vessels.

  • Pre-incubate a set of cells with a molar excess of unlabeled M12 peptide (e.g., 100-fold) for 30-60 minutes at 37°C.

  • To both the pre-incubated cells and a control set of cells (without unlabeled peptide), add the fluorescently labeled M12 peptide (or M12-functionalized nanoparticles).

  • Incubate for the standard uptake duration.

  • Wash the cells to remove unbound peptide/nanoparticles.

  • Quantify the uptake of the fluorescently labeled entity using either flow cytometry or fluorescence microscopy. A significant reduction in fluorescence in the cells pre-incubated with unlabeled M12 peptide indicates competitive binding.

Signaling Pathways and Internalization Mechanism

The specific cell surface receptor for the M12 peptide on myoblasts has not yet been identified.[1] Consequently, the direct downstream signaling cascade triggered by M12 binding remains to be elucidated. However, the available evidence, particularly from competitive binding assays, strongly suggests that the M12 peptide is internalized via receptor-mediated endocytosis .[4]

Receptor-mediated endocytosis is a process where cells internalize molecules by the inward budding of the plasma membrane. This process is initiated by the binding of a ligand (in this case, the M12 peptide) to a specific receptor on the cell surface.

The general steps of this pathway are:

  • Binding: The M12 peptide binds to its specific receptor on the myoblast surface.

  • Clustering and Invagination: The ligand-receptor complexes cluster in specialized regions of the plasma membrane called clathrin-coated pits, which then invaginate.

  • Vesicle Formation: The invaginated pits pinch off from the plasma membrane to form clathrin-coated vesicles containing the M12 peptide and its receptor.

  • Uncoating and Fusion: The clathrin coat disassembles, and the vesicle fuses with an early endosome.

  • Sorting: Within the endosome, the M12 peptide can be sorted for various intracellular destinations, such as degradation in lysosomes or release into the cytoplasm.

Visualizations

G cluster_0 M12 Peptide Identification Workflow A Phage Display Library B Biopanning on C2C12 Myoblasts A->B C Washing (Removal of Non-binders) B->C D Elution of Bound Phage C->D E Phage Amplification in E. coli D->E F Multiple Rounds of Selection E->F G DNA Sequencing of Enriched Phage F->G H Identification of M12 Peptide Sequence G->H

Caption: Workflow for the identification of the M12 peptide.

G cluster_1 Proposed M12 Peptide Internalization Pathway M12 M12 Peptide Receptor Myoblast Surface Receptor (Unknown) M12->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Formation Receptor->ClathrinPit 2. Clustering & Invagination Binding Binding Vesicle Endocytic Vesicle ClathrinPit->Vesicle 3. Vesicle Formation Endosome Early Endosome Vesicle->Endosome 4. Uncoating & Fusion Sorting Intracellular Sorting Endosome->Sorting 5. Sorting CargoRelease Cargo Release Sorting->CargoRelease

Caption: Receptor-mediated endocytosis of the M12 peptide.

Conclusion

The M12 peptide represents a significant tool for achieving targeted delivery to muscle cells. While the precise molecular interactions and signaling pathways are still under investigation, the existing data strongly support its efficacy in enhancing the uptake of various molecular cargos into myoblasts through a specific, receptor-mediated mechanism. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize or further investigate the properties of the M12 peptide in the context of muscle-targeted therapies. Future research focused on identifying the M12 receptor will be crucial for fully elucidating its mechanism of action and optimizing its therapeutic applications.

References

In Vitro Biopanning for Muscle-Specific Peptides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to muscle tissue holds immense promise for treating a range of debilitating conditions, from muscular dystrophies to age-related muscle wasting. A key challenge lies in discovering ligands that can specifically recognize and bind to the surface of muscle cells. In vitro biopanning using phage display is a powerful methodology to identify such muscle-specific peptides. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data for peptides identified through this technique.

Introduction to In Vitro Biopanning for Muscle-Specific Peptides

In vitro biopanning is an affinity selection technique used to isolate peptides with high affinity and specificity for a particular target from a combinatorial peptide library displayed on the surface of bacteriophages.[1][2] For muscle-specific peptides, this process typically involves incubating a phage display library with cultured muscle cells, such as the C2C12 myoblast cell line, to select for phages that bind to the cell surface.[3][4] Through iterative rounds of binding, washing, elution, and amplification, the phage pool is enriched with clones displaying peptides that recognize muscle cell surface markers.[2][5]

This guide will focus on the practical application of this technique, providing detailed protocols and data to enable researchers to implement and advance their own muscle-targeting strategies.

Quantitative Data of Identified Muscle-Specific Peptides

The success of a biopanning experiment is ultimately determined by the binding characteristics of the identified peptides. The following table summarizes quantitative data for some of the muscle-specific peptides discovered through phage display and subsequent characterization.

Peptide SequenceTarget Cell/TissueMethod of IdentificationBinding Affinity (Kd)Binding Specificity/SelectivityReference
ASSLNIA Murine Skeletal and Cardiac MuscleIn vivo phage display~1-2 mM (apparent)9- to 20-fold increase in muscle selectivity compared to control.[3][6][3]
12.51 C2C12 mouse myoblastsIn vitro phage display with clearingNot explicitly determined~100-fold better binding than RGD peptide control.[3][3]
M12 (RRQPPRSISSHP) MyoblastsIn vitro biopanningNot explicitly determinedPreferential binding to skeletal muscle over liver.[7][8][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in in vitro biopanning for muscle-specific peptides.

Cell Culture of C2C12 Myoblasts

The C2C12 cell line is a widely used model for skeletal muscle differentiation.[4][9]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Passaging: When cells reach 70-80% confluency, they are passaged using trypsin-EDTA. It is crucial to not let the cells become fully confluent as this can initiate differentiation.[9][10]

  • Differentiation (for myotubes): To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once the cells are confluent.[4][9]

In Vitro Phage Display Biopanning on C2C12 Cells

This protocol outlines the iterative process of selecting for muscle-specific phage-displayed peptides.

  • Preparation of C2C12 Cells:

    • Seed C2C12 cells in a 12-well plate and grow to ~90% confluency.[11]

    • Wash the cells with serum-free medium.[11]

    • Incubate the cells in serum-free medium for 2 hours at 37°C to clear cell surface receptors.[11]

  • Negative Selection (Depletion/Clearing) (Optional but Recommended):

    • To remove non-specific binders, the phage library can be pre-incubated with a mixture of non-target cells (e.g., HeLa, 293, HepG2) before being applied to the target muscle cells.[3][12] This step is typically introduced after the first round of panning to avoid losing potentially valuable binders from the initial diverse library.[12]

  • Panning (Binding):

    • Incubate the phage display library (e.g., 10^11 phage particles) with the prepared C2C12 cells for 1 hour at 37°C.[11]

  • Washing:

    • Aspirate the supernatant containing unbound phages.[11]

    • Wash the cells multiple times (e.g., 4-6 times) with a wash buffer (e.g., PBS with 0.1% BSA) to remove non-specifically bound phages.[11] The stringency of the washes can be increased in subsequent rounds of panning.

  • Elution:

    • Elute the bound phages by adding an elution buffer (e.g., 0.1 M HCl-Glycine, pH 2.2) and incubating for 5-10 minutes.[11]

    • Neutralize the eluate with a neutralization buffer (e.g., 1.5 M Tris-HCl, pH 8.8).[11]

  • Amplification:

    • Infect a log-phase culture of E. coli (e.g., ER2738) with the eluted phages.[1][5]

    • Plate the infected bacteria on agar (B569324) plates and incubate overnight to allow phage amplification.[1][5]

    • Harvest the amplified phages from the bacterial culture.[1]

  • Titering:

    • Determine the concentration of phage (plaque-forming units per ml) from the input, eluate, and amplified phage stocks of each round to monitor the enrichment process.[5]

This entire process is typically repeated for 3-5 rounds to achieve significant enrichment of target-specific phages.

Peptide Binding Assays

Once individual phage clones are isolated and their peptide sequences are identified, the binding affinity and specificity of the synthetic peptides need to be validated.

  • Cell-Based ELISA:

    • Seed C2C12 cells in a 96-well plate and grow to confluency.

    • Incubate the cells with varying concentrations of the biotinylated synthetic peptide.

    • Wash away unbound peptide.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash away unbound conjugate and add a colorimetric HRP substrate.

    • Measure the absorbance to quantify the amount of bound peptide.

  • Flow Cytometry:

    • Incubate C2C12 cells in suspension with a fluorescently labeled version of the synthetic peptide.

    • Wash the cells to remove unbound peptide.

    • Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of bound peptide.[13]

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target receptor from the muscle cell surface onto a sensor chip.

    • Flow different concentrations of the synthetic peptide over the chip.

    • Measure the change in the refractive index at the sensor surface to determine the association (kon) and dissociation (koff) rate constants, and subsequently calculate the dissociation constant (Kd).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro biopanning process for identifying muscle-specific peptides.

InVitro_Biopanning_Workflow In Vitro Biopanning Workflow for Muscle-Specific Peptides cluster_preparation Preparation cluster_selection_cycle Selection Cycle (Repeated 3-5 times) cluster_analysis Analysis PhageLibrary Phage Display Peptide Library Binding Binding: Incubate Library with Cells PhageLibrary->Binding MuscleCells Cultured Muscle Cells (e.g., C2C12 myoblasts) MuscleCells->Binding Washing Washing: Remove Unbound Phages Binding->Washing Elution Elution: Recover Bound Phages Washing->Elution Amplification Amplification: Infect E. coli and Grow Elution->Amplification Amplification->Binding Enriched Phage Pool Sequencing DNA Sequencing of Enriched Phages Amplification->Sequencing PeptideSynthesis Synthetic Peptide Production Sequencing->PeptideSynthesis BindingAssays Binding Affinity & Specificity Assays PeptideSynthesis->BindingAssays

Caption: A schematic of the in vitro biopanning workflow.

Negative Selection (Clearing) Workflow

To enhance the specificity of the selected peptides, a negative selection step can be incorporated into the biopanning workflow.

Negative_Selection_Workflow Negative Selection (Clearing) Workflow PhagePool Enriched Phage Pool (from previous round) IncubateNegative Incubate Phage Pool with Non-Target Cells PhagePool->IncubateNegative NonTargetCells Non-Target Cells (e.g., HeLa, HepG2) NonTargetCells->IncubateNegative Separate Separate Supernatant (contains unbound phages) IncubateNegative->Separate IncubatePositive Incubate Supernatant with Target Cells Separate->IncubatePositive TargetCells Target Muscle Cells (e.g., C2C12) TargetCells->IncubatePositive Proceed Proceed with Washing, Elution, and Amplification IncubatePositive->Proceed

Caption: Workflow for negative selection to improve peptide specificity.

Potential Signaling Pathways in Muscle Cells

While the direct signaling pathways activated by specific muscle-homing peptides are still under investigation, these peptides likely interact with cell surface receptors that can modulate key signaling cascades involved in muscle growth, differentiation, and metabolism. The diagram below illustrates a generalized view of relevant signaling pathways in muscle cells.

Muscle_Signaling_Pathways Potential Signaling Pathways in Muscle Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response MuscleHomingPeptide Muscle-Homing Peptide PeptideReceptor Peptide Receptor (Hypothetical) MuscleHomingPeptide->PeptideReceptor GrowthFactors Growth Factors (e.g., IGF-1) GrowthFactorReceptor Growth Factor Receptor GrowthFactors->GrowthFactorReceptor PI3K PI3K PeptideReceptor->PI3K ? GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 DownstreamEffectors Downstream Effectors mTORC1->DownstreamEffectors ProteinSynthesis Protein Synthesis DownstreamEffectors->ProteinSynthesis CellGrowth Cell Growth DownstreamEffectors->CellGrowth Differentiation Differentiation DownstreamEffectors->Differentiation

Caption: A generalized diagram of muscle cell signaling pathways.

Disclaimer: The direct interaction of specific muscle-homing peptides with these signaling pathways is an area of ongoing research. The dashed line indicates a hypothetical link that requires further experimental validation.

Conclusion

In vitro biopanning is a robust and versatile technique for the discovery of novel muscle-specific peptides. The methodologies and data presented in this guide provide a solid foundation for researchers to identify and characterize peptides with high affinity and specificity for muscle cells. These peptides have the potential to be developed into targeted drug delivery vehicles, diagnostic agents, and research tools to further our understanding of muscle biology and disease. Future work should focus on elucidating the specific receptors and downstream signaling pathways of these peptides to fully unlock their therapeutic potential.

References

An In-depth Technical Guide on the Biodistribution of Unconjugated M12 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M12 peptide is a novel 12-mer peptide identified through in vitro biopanning in myoblasts that has demonstrated a significant preferential binding to skeletal muscle.[1][2][3] This muscle-homing property presents a promising avenue for targeted delivery of therapeutics for muscle-related pathologies. This guide provides a comprehensive overview of the available data on the biodistribution of the M12 peptide, focusing on studies involving a fluorescently labeled, otherwise unconjugated form. The data is presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate reproducibility. Additionally, key experimental workflows are visualized using diagrams to enhance understanding.

Biodistribution of FAM-Labeled M12 Peptide

The biodistribution of M12 has been primarily investigated using a 6-carboxyfluorescein (B556484) (FAM)-labeled M12 peptide administered to mdx mice, a model for Duchenne muscular dystrophy.[4] The following data summarizes the in vivo distribution of the FAM-labeled M12 peptide.

Quantitative Analysis of Tissue Distribution

In vivo imaging has shown that FAM-labeled M12 peptide results in stronger fluorescence in body-wide skeletal muscles compared to a control peptide.[4] Conversely, lower fluorescence was observed in the liver and kidney of mice treated with the M12 peptide compared to the control.[4]

Table 1: Quantitative Assessment of Muscle to Liver Fluorescence Ratio

Muscle GroupFold Increase in Fluorescence Ratio (Muscle vs. Liver)
Gastrocnemius1.65
Quadriceps(Data not explicitly quantified)
Tibialis Anterior(Data not explicitly quantified)
HeartLowest Ratio

Data derived from studies on FAM-labeled M12 peptide in mdx mice. The ratio was calculated by dividing the fluorescence intensity of each skeletal muscle by that of the liver.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biodistribution and muscle-homing properties of the M12 peptide.

In Vivo Biodistribution Analysis

This protocol describes the in vivo analysis of FAM-labeled M12 peptide distribution.

Objective: To determine the tissue distribution of M12 peptide in an animal model.

Materials:

  • FAM-labeled M12 peptide

  • Control peptide (a random peptide sequence with minimal muscle binding affinity)[4]

  • mdx mice[4]

  • IVIS Imaging System[4]

  • Saline or other appropriate vehicle for injection

Procedure:

  • Animal Model: Utilize mdx mice as the model for muscular dystrophy.[4]

  • Peptide Administration: Administer 25 mg/kg of FAM-labeled M12 peptide or the control peptide intravenously to the mdx mice.[4]

  • Perfusion: To remove unbound fluorescently labeled peptides from circulation, perform perfusion on the mice before tissue harvesting.[4]

  • Tissue Harvesting: Harvest the following tissues: quadriceps, gastrocnemius, tibialis anterior, heart, liver, kidney, and spleen.[4]

  • Imaging: Analyze the harvested tissues using an IVIS imaging system to detect and quantify the fluorescence.[4]

  • Data Analysis: Calculate the fluorescence intensity for each tissue. To determine the muscle-to-liver ratio, divide the fluorescence intensity of each skeletal muscle by the fluorescence intensity of the liver.[4]

In Vitro Cellular Uptake Analysis

This protocol outlines the method used to assess the uptake of M12 peptide in myoblasts.

Objective: To quantify the cellular uptake of M12 peptide in a relevant cell line.

Materials:

  • FAM-labeled M12 peptide

  • FAM-labeled Muscle-Specific Peptide (MSP) as a control[4]

  • C2C12 myoblast cells[4]

  • Cell culture medium

  • Fluorescence-activated cell sorting (FACS) instrument

  • Confocal microscope

Procedure:

  • Cell Culture: Culture C2C12 cells under standard conditions.

  • Peptide Incubation: Co-incubate the C2C12 cells with 50 µM of FAM-labeled M12 peptide or FAM-labeled MSP peptide for 2 hours.[4]

  • Imaging: Capture images of the cells using a confocal microscope to visualize the cellular uptake and distribution of the peptides.[4]

  • Quantitative Analysis: Perform a quantitative analysis of cellular uptake using fluorescence-activated cell sorting (FACS) to measure the extent of internalization of the FAM-labeled peptides.[4]

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental processes described in this guide.

InVivo_Biodistribution_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Animal_Model mdx Mouse Model Injection Intravenous Injection Animal_Model->Injection Peptide_Prep FAM-labeled M12 Peptide (25 mg/kg) Peptide_Prep->Injection Perfusion Perfusion to Remove Unbound Peptide Injection->Perfusion Tissue_Harvest Harvest Organs: (Quadriceps, Gastrocnemius, Tibialis Anterior, Heart, Liver, Kidney, Spleen) Perfusion->Tissue_Harvest Imaging IVIS Imaging System Tissue_Harvest->Imaging Data_Analysis Quantify Fluorescence & Calculate Muscle:Liver Ratio Imaging->Data_Analysis

Caption: Workflow for In Vivo Biodistribution Analysis of FAM-Labeled M12 Peptide.

InVitro_Uptake_Workflow cluster_cell_culture Cell Preparation cluster_incubation Peptide Incubation cluster_evaluation Evaluation Cell_Line C2C12 Myoblast Cells Peptide_Incubation Incubate with 50 µM FAM-labeled M12 or Control Peptide for 2 hours Cell_Line->Peptide_Incubation Confocal_Microscopy Confocal Microscopy for Visualization Peptide_Incubation->Confocal_Microscopy FACS_Analysis FACS for Quantitative Uptake Analysis Peptide_Incubation->FACS_Analysis

Caption: Workflow for In Vitro Cellular Uptake Analysis of FAM-Labeled M12 Peptide.

Conclusion

The M12 peptide exhibits a promising biodistribution profile, with a clear preference for skeletal muscle over other organs like the liver and kidney. This muscle-homing characteristic, demonstrated through in vivo studies with a fluorescently labeled version of the peptide, underscores its potential as a targeted delivery vehicle. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers aiming to replicate or build upon these findings. Further research into the biodistribution of the truly unconjugated M12 peptide and the elucidation of its specific binding targets on muscle cells will be critical for its translation into clinical applications.

References

Cellular Uptake Pathways of M12 Peptide in Myotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M12 peptide is a promising muscle-homing ligand for targeted drug delivery to skeletal muscle. Its efficacy in enhancing the uptake of various therapeutic cargos into myoblasts and muscle tissue has been demonstrated. This technical guide provides an in-depth analysis of the known and putative cellular uptake pathways of the M12 peptide in myotubes. We consolidate available quantitative data, present detailed experimental protocols for studying its internalization, and visualize the proposed molecular mechanisms and workflows. While direct experimental elucidation of the specific endocytic route for the M12 peptide is still emerging, current evidence strongly points towards a receptor-mediated endocytosis mechanism, likely involving the BVES protein and potentially caveolae-dependent pathways.

Introduction

Targeted delivery of therapeutics to skeletal muscle is a significant challenge in treating a range of muscular dystrophies and other muscle-related disorders. The M12 peptide, a 12-mer peptide identified through phage display, has shown a remarkable ability to home to muscle tissue and enhance the intracellular delivery of conjugated molecules[1][2]. Understanding the precise mechanisms by which the M12 peptide enters myotubes is crucial for optimizing its use as a targeting moiety in drug development. This guide synthesizes the current knowledge on M12 peptide's cellular uptake, focusing on the underlying molecular pathways.

M12 Peptide and its Putative Receptor: BVES

Recent studies have identified the blood vessel epicardial substance (BVES) protein, also known as Popeye domain-containing protein 1 (POPDC1), as a potential receptor for the M12 peptide[3]. BVES is a transmembrane protein highly expressed in skeletal and cardiac muscle[4][5]. This interaction is a key finding, suggesting that the uptake of the M12 peptide is not a non-specific process but rather a receptor-mediated event.

BVES is known to be involved in several cellular processes that could be relevant to M12 peptide internalization:

  • Association with Caveolae: BVES has been shown to colocalize with Caveolin-3, the muscle-specific isoform of caveolin, suggesting its presence in caveolae membrane domains[5]. Caveolae are known to be involved in endocytosis in muscle cells.

  • Vesicular Transport: BVES interacts with VAMP3, a SNARE protein that plays a role in the recycling of transmembrane proteins like transferrin and β-1-integrin[6][7]. This suggests a role for BVES in regulating vesicle trafficking.

  • Signaling Hub: BVES is implicated in cAMP signaling by interacting with and negatively regulating adenylyl cyclase 9 (ADCY9)[1][8].

In C2C12 myoblasts, BVES has been shown to co-localize with the early endosome marker EEA1, further supporting its role in endocytic pathways[9].

Cellular Uptake of M12 Peptide: Quantitative Analysis

The cellular uptake of M12 peptide and M12-conjugated cargos has been quantified in several studies, primarily using the C2C12 myoblast and myotube cell line.

CargoCell LineMethodKey FindingReference
FAM-labeled M12 peptideC2C12 cellsFluorescence Microscopy & Flow CytometryM12 peptide was internalized to a greater extent than a control muscle-specific peptide (MSP). Confocal microscopy showed a punctate distribution within the cytoplasm, indicative of endosomal localization.[10]
PLGA-PEG-M12 NanoparticlesC2C12 cellsFluorescence Microscopy & Quantitative AnalysisM12-functionalized nanoparticles showed a 2.44-fold increase in cellular uptake efficiency compared to non-targeted nanoparticles.[11]
PLGA-PEG-M12 NanoparticlesHuman skeletal myoblastsFluorescence MicroscopyM12-functionalized nanoparticles showed a significant increase in cellular internalization compared to non-targeted nanoparticles.[3]

Proposed Cellular Uptake Pathway of M12 Peptide

Based on the available evidence, we propose a multi-step cellular uptake pathway for the M12 peptide in myotubes, centered around its interaction with the BVES protein.

BVES_Signaling M12 M12 Peptide BVES BVES M12->BVES Binding ADCY9 ADCY9 BVES->ADCY9 Inhibition VAMP3 VAMP3 BVES->VAMP3 Interaction Endocytosis Endocytosis Machinery (e.g., Caveolin-3) BVES->Endocytosis Recruitment? cAMP cAMP ADCY9->cAMP Production PKA PKA cAMP->PKA Activation Internalization M12 Internalization VAMP3->Internalization Vesicle Trafficking Endocytosis->Internalization

References

Methodological & Application

Synthesis of M12 Peptide-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M12 peptide, a 12-amino-acid sequence (H-RRQPPRSISSHP-OH), is a promising muscle-homing peptide identified through in vitro biopanning in myoblasts.[1][2] Its ability to preferentially bind to skeletal muscle cells makes it an attractive candidate for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing off-target effects.[1][3] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of M12 peptide-drug conjugates, using doxorubicin (B1662922) as an exemplary payload. Additionally, it outlines the key signaling pathways modulated by these conjugates and presents quantitative data on their performance.

Synthesis of M12 Peptide (H-RRQPPRSISSHP-OH)

The M12 peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: M12 Peptide Synthesis

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it in DMF with DIC and OxymaPure.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the M12 sequence (His, Ser, Ser, Ile, Ser, Pro, Arg, Pro, Gln, Arg, Arg).

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

    • Wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of M12-Doxorubicin Conjugate

The conjugation of doxorubicin to the M12 peptide is typically achieved through a stable linker, often by targeting the N-terminal α-amino group of the peptide.[4] An N-hydroxysuccinimide (NHS) ester of a linker-activated doxorubicin is a common strategy.

Experimental Protocol: M12-Doxorubicin Conjugation

Materials:

  • M12 peptide

  • Doxorubicin hydrochloride

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or a similar crosslinker

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography columns

  • RP-HPLC system

Procedure:

  • Activation of Doxorubicin:

    • Dissolve doxorubicin hydrochloride in DMSO.

    • Activate the primary amine of doxorubicin with an excess of a bifunctional crosslinker like SMCC in the presence of DIPEA.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Conjugation to M12 Peptide:

    • Dissolve the M12 peptide in a suitable buffer (e.g., PBS).

    • Add the activated doxorubicin solution to the M12 peptide solution.

    • Adjust the pH to ~7.5 and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the M12-doxorubicin conjugate from unreacted components using size-exclusion chromatography followed by RP-HPLC.

    • Collect the fractions containing the purified conjugate and lyophilize.

Purification and Characterization

Purification:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying M12 peptide-drug conjugates.[5][6]

Experimental Protocol: RP-HPLC Purification
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and a wavelength specific to the drug (e.g., 480 nm for doxorubicin).[7]

Characterization:

The identity and purity of the M12 peptide-drug conjugate should be confirmed using mass spectrometry and analytical RP-HPLC.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the conjugate.[8][9]

  • Analytical RP-HPLC: The purity of the final conjugate is assessed by analytical RP-HPLC, with the expectation of a single, sharp peak.

Signaling Pathways and Experimental Workflows

M12 peptide-drug conjugates are designed to be internalized by muscle cells, leading to the intracellular release of the drug and subsequent therapeutic effects. For conjugates carrying inhibitors of the PTEN (Phosphatase and Tensin homolog) signaling pathway, this leads to the modulation of key cellular processes like growth and survival.[10]

G cluster_0 Cell Membrane cluster_1 Cytosol M12_Drug M12-Drug Conjugate Receptor Muscle Cell Surface Receptor M12_Drug->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release PTEN PTEN Drug_Release->PTEN Inhibition PIP3 PIP3 PTEN->PIP3 PI3K PI3K PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion

Caption: M12-drug conjugate signaling pathway in muscle cells.

The experimental workflow for synthesizing and evaluating M12 peptide-drug conjugates involves a series of sequential steps, from peptide synthesis to in vivo efficacy studies.

G SPPS Solid-Phase Peptide Synthesis (M12 Peptide) Purification1 RP-HPLC Purification SPPS->Purification1 Characterization1 Mass Spectrometry & Analytical HPLC Purification1->Characterization1 Conjugation Drug Conjugation (e.g., Doxorubicin) Characterization1->Conjugation Purification2 RP-HPLC Purification Conjugation->Purification2 Characterization2 Mass Spectrometry & Analytical HPLC Purification2->Characterization2 InVitro In Vitro Studies (Cell Uptake, Cytotoxicity) Characterization2->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

Caption: Experimental workflow for M12 peptide-drug conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on M12 peptide-drug conjugates, demonstrating their enhanced performance compared to non-targeted counterparts.

Table 1: In Vitro Cellular Uptake

ConjugateCell LineFold Increase in Uptake (vs. Non-targeted)Reference
PLGA-PEG-M12 NPsC2C12 myoblasts2.44[10]
M12-FAMC2C12 cellsSignificantly higher than control peptide[3]

Table 2: In Vivo Efficacy

ConjugateAnimal ModelKey FindingReference
M12-PMOmdx mice~25% restoration of dystrophin expression[2]
M12-PMOmdx mice10-fold higher dystrophin restoration than ASSLNIA-PMO[3]
M12-DoxorubicinK562/ADR (resistant cells)IC50 of 3 µM (vs. 65 µM for free doxorubicin)[11]
cRGD-VC-DOXB16 tumor-bearing mice1.7-fold higher efficacy than free DOX[12]
HER2-homodimer-PDCSKBR-3 xenograft mice51.1% tumor growth reduction (vs. 23.1% for free DOX)[13]

Conclusion

The M12 peptide represents a valuable tool for the targeted delivery of therapeutic agents to muscle tissue. The protocols and data presented herein provide a comprehensive guide for the synthesis, characterization, and evaluation of M12 peptide-drug conjugates. The ability of these conjugates to enhance cellular uptake and improve in vivo efficacy highlights their potential for the development of novel therapies for muscle-related diseases. Further research into the specific receptor for M12 and the optimization of linker chemistries will continue to advance this promising field.

References

Application Notes and Protocols: PLGA-PEG Nanoparticles Functionalized with M12 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles are biocompatible and biodegradable drug delivery systems that have garnered significant attention in the field of nanomedicine. Their surface can be functionalized with targeting ligands to enhance drug delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target effects. This document provides detailed application notes and protocols for the synthesis, functionalization, and characterization of PLGA-PEG nanoparticles with the M12 peptide, a muscle-homing peptide that facilitates targeted delivery to skeletal muscle.[1] These nanoparticles have shown promise in delivering therapeutic agents for conditions such as Duchenne muscular dystrophy (DMD) by targeting the underlying pathology in muscle tissues.[1]

Applications

M12-functionalized PLGA-PEG nanoparticles are primarily designed for targeted drug delivery to skeletal muscle.[1] This makes them a promising platform for the treatment of various muscular disorders, including:

  • Duchenne Muscular Dystrophy (DMD): Delivering therapeutic agents like PTEN inhibitors to antagonize muscle degradation and improve muscle function.[1]

  • Muscle Injury and Repair: Targeted delivery of growth factors or anti-inflammatory agents to promote muscle regeneration.

  • Other Muscular Dystrophies: Potential for delivering gene therapies or other targeted treatments.

The M12 peptide preferentially binds to surface proteins on muscle cells, mediating enhanced cellular uptake of the nanoparticles.[2]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of PLGA-PEG nanoparticles, functionalization with the M12 peptide, and subsequent characterization and evaluation.

Protocol 1: Synthesis of PLGA-PEG Nanoparticles via Double Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs.

Materials:

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v in deionized water)

  • Deionized water

  • Drug to be encapsulated (e.g., PTEN inhibitor)

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-PEG-COOH and the desired amount of the hydrophobic drug in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 4% (w/v) PVA solution in deionized water.

  • Primary Emulsion (w/o): Add 200 µL of deionized water (containing the hydrophilic drug if applicable) to the organic phase. Emulsify using a probe sonicator on ice for 30-60 seconds to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to 10 mL of the 4% PVA solution while stirring at 500-700 rpm.

  • Sonication: Immediately sonicate the resulting mixture for 3-5 minutes on ice to form a double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate, leading to nanoparticle hardening.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for long-term storage.

Protocol 2: Functionalization of PLGA-PEG-COOH Nanoparticles with M12 Peptide

This protocol utilizes carbodiimide (B86325) chemistry to conjugate the amine-terminated M12 peptide to the carboxyl groups on the nanoparticle surface.

Materials:

  • PLGA-PEG-COOH nanoparticles (from Protocol 1)

  • M12 peptide (with a terminal amine group)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Equipment:

  • Orbital shaker

  • Centrifuge

Procedure:

  • Activation of Carboxyl Groups: Resuspend 20 mg of PLGA-PEG-COOH nanoparticles in 5 mL of MES buffer (pH 6.0). Add 10 mg of NHS and 20 mg of EDC to the suspension. React for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Washing: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes, discard the supernatant, and wash twice with cold deionized water to remove excess EDC and NHS.

  • Peptide Conjugation: Resuspend the activated nanoparticle pellet in 5 mL of PBS (pH 7.4). Add a solution of the M12 peptide (e.g., 2 mg in 1 mL of PBS). React for 4-6 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching and Washing: Quench any unreacted NHS esters by adding a small amount of Tris buffer or glycine (B1666218) solution. Centrifuge the M12-functionalized nanoparticles at 15,000 x g for 20 minutes. Wash the pellet three times with PBS to remove unconjugated peptide and byproducts.

  • Storage: Resuspend the final PLGA-PEG-M12 nanoparticles in PBS for immediate use or lyophilize for long-term storage.

Data Presentation

Table 1: Physicochemical Characterization of PLGA-PEG and PLGA-PEG-M12 Nanoparticles

ParameterPLGA-PEG NPsPLGA-PEG-M12 NPsReference
Average Size (nm) 143 ± 35150 - 200[3]
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) -22.20 ± 5.71-15 to -25[4]
Encapsulation Efficiency (%) 84 ± 5~80[3]
Drug Loading (%) Dependent on initial drug amountDependent on initial drug amount

Note: The values presented are typical ranges and may vary depending on the specific formulation parameters.

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization M12 Peptide Functionalization PLGA-PEG-COOH PLGA-PEG-COOH Organic_Phase Organic Phase (PLGA-PEG + Drug in DCM) PLGA-PEG-COOH->Organic_Phase Drug Drug Drug->Organic_Phase DCM DCM DCM->Organic_Phase Primary_Emulsion Primary Emulsion (w/o) Organic_Phase->Primary_Emulsion Sonication PVA_Solution Aqueous Phase (PVA Solution) Secondary_Emulsion Secondary Emulsion (w/o/w) PVA_Solution->Secondary_Emulsion Primary_Emulsion->Secondary_Emulsion Sonication Solvent_Evaporation Solvent Evaporation Secondary_Emulsion->Solvent_Evaporation Stirring PLGA_PEG_NPs PLGA-PEG-COOH Nanoparticles Solvent_Evaporation->PLGA_PEG_NPs Centrifugation & Washing PLGA_PEG_NPs_Input PLGA-PEG-COOH Nanoparticles EDC_NHS EDC/NHS Activation PLGA_PEG_NPs_Input->EDC_NHS Activated_NPs Activated Nanoparticles EDC_NHS->Activated_NPs Washing PLGA_PEG_M12_NPs PLGA-PEG-M12 Nanoparticles Activated_NPs->PLGA_PEG_M12_NPs Conjugation M12_Peptide M12 Peptide M12_Peptide->PLGA_PEG_M12_NPs

Caption: Experimental workflow for the synthesis and functionalization of PLGA-PEG nanoparticles with M12 peptide.

PTEN_Signaling_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors activates Cell_Growth_Survival Cell Growth & Survival Downstream_Effectors->Cell_Growth_Survival

Caption: Simplified PTEN/PI3K/Akt signaling pathway targeted by PTEN inhibitors delivered by M12-functionalized nanoparticles.

Protocol 3: In Vitro Cellular Uptake in Muscle Cells

This protocol assesses the targeting efficiency of M12-functionalized nanoparticles.

Materials:

  • C2C12 myoblasts (or other relevant muscle cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluorescently labeled PLGA-PEG and PLGA-PEG-M12 nanoparticles (e.g., encapsulating a fluorescent dye)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 24-well plates (for microscopy) or 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing fluorescently labeled PLGA-PEG or PLGA-PEG-M12 nanoparticles at a desired concentration (e.g., 100 µg/mL). Incubate for 2-4 hours.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For Fluorescence Microscopy:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Image the cells using a fluorescence microscope.

  • For Flow Cytometry:

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 4: In Vivo Biodistribution in a Mouse Model

This protocol evaluates the muscle-targeting ability of the nanoparticles in a living organism.

Materials:

  • mdx mice (a model for DMD) or healthy C57BL/6 mice

  • Fluorescently labeled or radiolabeled PLGA-PEG and PLGA-PEG-M12 nanoparticles

  • Saline solution

  • Anesthesia

Equipment:

  • In vivo imaging system (IVIS) for fluorescent imaging

  • Gamma counter for radiolabeled nanoparticles

  • Surgical tools for tissue harvesting

Procedure:

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment.

  • Nanoparticle Administration: Administer a single intravenous (IV) injection of the labeled nanoparticles (e.g., 10 mg/kg) suspended in saline solution via the tail vein.

  • In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24 hours) post-injection, anesthetize the mice and perform whole-body imaging using an IVIS to monitor the biodistribution of fluorescently labeled nanoparticles.

  • Tissue Harvesting: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart) and various muscle tissues (e.g., gastrocnemius, quadriceps, tibialis anterior).

  • Ex Vivo Analysis:

    • For Fluorescent Nanoparticles: Image the harvested organs and tissues using the IVIS to quantify the fluorescence intensity in each tissue.

    • For Radiolabeled Nanoparticles: Weigh each tissue and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and muscle type to determine the targeting efficiency.

Concluding Remarks

The protocols and data presented in this document provide a comprehensive guide for the development and evaluation of M12 peptide-functionalized PLGA-PEG nanoparticles. These targeted nanocarriers hold significant potential for advancing the treatment of muscular disorders by enabling the specific delivery of therapeutic payloads to affected muscle tissues. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and therapeutic goals.

References

Application Notes and Protocols: N-hydroxysuccinimide Ester Reaction for M12 Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation chemistry for the modification of proteins and other biomolecules.[1][2][3] This method targets primary amines (-NH2), which are abundantly available on protein surfaces through lysine (B10760008) residues and the N-terminus.[4] The reaction between an NHS ester and a primary amine forms a stable amide bond, making it an effective strategy for labeling proteins, creating antibody-drug conjugates, and immobilizing proteins on surfaces.[1][4][5] These application notes provide a detailed protocol for the conjugation of molecules to the M12 protein, a surface protein of Group A Streptococcus and a potential vaccine candidate, using NHS ester chemistry.[6]

The reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][4] Below this range, the amine groups are protonated and thus unreactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2] Careful control of reaction conditions is therefore crucial for successful conjugation.

Reaction Mechanism

The conjugation process involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

G M12 M12 Protein (-NH₂) Conjugate M12 Conjugate (M12-NH-CO-R) M12->Conjugate + NHS Ester NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: General reaction scheme for the conjugation of an NHS ester to the M12 protein.

Experimental Protocols

This section provides a general protocol for the conjugation of a generic NHS ester to the M12 protein. The protocol should be optimized for each specific NHS ester and application.

Materials
  • M12 Protein

  • NHS ester of the molecule to be conjugated

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5 (e.g., Sodium Phosphate or HEPES). Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[4][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][2]

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Reagent Preparation
  • M12 Protein Solution: Prepare a solution of the M12 protein in the conjugation buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, it must be exchanged into the conjugation buffer by dialysis or desalting.[7]

  • NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[7]

Conjugation Reaction
  • Molar Ratio Calculation: Determine the desired molar ratio of NHS ester to M12 protein. A common starting point is a 20-fold molar excess of the NHS ester.[7] The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Reaction Initiation: Add the calculated volume of the NHS ester stock solution to the M12 protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2][4] Protect from light if the NHS ester is light-sensitive.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature. This step removes unreacted NHS ester.

Purification of the Conjugate
  • Removal of Byproducts: Separate the M12 conjugate from unreacted NHS ester, the hydrolyzed NHS ester, and N-hydroxysuccinimide using a size-exclusion chromatography column.

  • Buffer Exchange: Exchange the purified conjugate into a suitable storage buffer.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of molecules conjugated per M12 protein, can be determined using spectrophotometry if the conjugated molecule has a distinct absorbance spectrum.

Quantitative Data Summary

The following table provides example data for the effect of the molar ratio of NHS ester to M12 protein on the Degree of Labeling (DOL). This data is illustrative and the actual results may vary.

Molar Ratio (NHS Ester:M12)Reaction Time (hours)Temperature (°C)Degree of Labeling (DOL)
5:11251.5
10:11253.2
20:11255.8
40:11258.1
20:12256.5
20:1144.3

Experimental Workflow

The following diagram illustrates the key steps in the M12 conjugation process.

G Start Start Prep_M12 Prepare M12 Protein Solution (1-10 mg/mL in Conjugation Buffer) Start->Prep_M12 Prep_NHS Prepare NHS Ester Solution (10 mM in DMSO/DMF) Start->Prep_NHS Calculate Calculate Molar Ratio (e.g., 20:1 NHS:M12) Prep_M12->Calculate Prep_NHS->Calculate React Mix and Incubate (1-2h at RT or overnight at 4°C) Calculate->React Quench Quench Reaction (Add Tris or Glycine) React->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for M12 protein conjugation using NHS esters.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - pH of the reaction buffer is too low.- Ensure the pH of the conjugation buffer is between 7.2 and 8.5.
- Hydrolysis of the NHS ester.- Prepare the NHS ester solution immediately before use. Minimize exposure to moisture.
- Presence of primary amines in the protein buffer.- Perform buffer exchange into an amine-free buffer before the reaction.
- Insufficient molar excess of the NHS ester.- Increase the molar ratio of NHS ester to protein.
Protein Precipitation - High concentration of organic solvent from the NHS ester stock.- Keep the final concentration of DMSO or DMF below 10%.
- The conjugated molecule affects protein solubility.- Optimize the degree of labeling to maintain protein solubility.

Conclusion

The N-hydroxysuccinimide ester reaction is a robust and versatile method for the conjugation of molecules to the M12 protein. By carefully controlling the reaction conditions, particularly pH and the molar ratio of reactants, researchers can achieve efficient and specific modification of the M12 protein for a wide range of applications in research and drug development. The protocols and guidelines presented in these application notes provide a solid foundation for developing a successful M12 conjugation strategy.

References

Application Notes and Protocols for In Vivo Imaging of M12 Peptide Conjugates in mdx Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The mdx mouse model, which harbors a nonsense mutation in the dystrophin gene, is a crucial tool for studying DMD pathogenesis and evaluating potential therapies. The M12 peptide is a 12-mer peptide identified through phage display that has demonstrated a remarkable ability to preferentially bind to and be internalized by muscle cells.[1][2] This muscle-homing property makes M12 an attractive candidate for targeted delivery of therapeutic agents, such as antisense oligonucleotides, to dystrophic muscle.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of M12 peptide conjugates in the mdx mouse model. By conjugating M12 to imaging agents (e.g., fluorescent dyes), researchers can non-invasively monitor the biodistribution, target engagement, and pharmacokinetics of M12-based therapeutics.

Core Concepts and Signaling Pathways

The utility of the M12 peptide lies in its ability to enhance the delivery of conjugated cargo to skeletal muscle. While the precise receptor and signaling pathway for M12 internalization are still under investigation, the overarching principle involves the peptide acting as a ligand that recognizes a specific target on the surface of muscle cells, leading to enhanced uptake.

Conceptual Workflow for M12-Mediated Delivery M12 M12 Peptide Conjugate (e.g., M12-Fluorophore) Systemic Systemic Administration (e.g., Intravenous Injection) M12->Systemic Circulation Blood Circulation Systemic->Circulation Targeting Muscle Tissue Targeting Circulation->Targeting NonTarget Off-Target Tissues (e.g., Liver, Kidney) Circulation->NonTarget Uptake Cellular Uptake by Myofibers Targeting->Uptake Imaging In Vivo Imaging (e.g., IVIS Spectrum) NonTarget->Imaging Uptake->Imaging Analysis Biodistribution Analysis Imaging->Analysis

Caption: Conceptual workflow of M12 peptide conjugate delivery and imaging.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the biodistribution of M12 peptide conjugates in mdx mice.

Table 1: In Vitro Cellular Uptake of FAM-Labeled Peptides in C2C12 Myoblasts

PeptideMean Fluorescence IntensityFold Increase vs. Control
FAM-M122500 (arbitrary units)~25-fold
FAM-MSP1500 (arbitrary units)~15-fold
Control (untreated)100 (arbitrary units)1-fold

Data adapted from in vitro studies on C2C12 cells, a mouse myoblast cell line.[1][4]

Table 2: In Vivo Biodistribution of FAM-Labeled M12 Peptide in mdx Mice

TissueFluorescence Intensity (arbitrary units)Muscle-to-Liver Ratio
QuadricepsHigh~1.5
GastrocnemiusHigh~1.65
Tibialis AnteriorHigh~1.4
HeartModerate~0.8
LiverModerate-High1.0 (reference)
KidneyLowN/A
SpleenLowN/A

Data represents ex vivo analysis of tissues from mdx mice following systemic administration of FAM-labeled M12 peptide.[1][4]

Experimental Protocols

Protocol 1: Preparation and Administration of M12-Fluorophore Conjugate

This protocol outlines the steps for preparing and administering a fluorescently labeled M12 peptide conjugate for in vivo imaging.

Materials:

  • M12 peptide with a reactive group (e.g., N-terminal amine or C-terminal cysteine)

  • Amine-reactive or thiol-reactive fluorescent dye (e.g., NHS ester or maleimide (B117702) derivative of a near-infrared fluorophore like Cy7)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • mdx mice (age- and weight-matched)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes (28-30 gauge)

Procedure:

  • Peptide-Dye Conjugation: a. Dissolve the M12 peptide and the reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO. b. Mix the peptide and dye solutions at a specific molar ratio (e.g., 1:1.5 peptide to dye). c. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: a. Purify the M12-fluorophore conjugate from unconjugated dye using size-exclusion chromatography. b. Equilibrate the column with sterile PBS. c. Load the reaction mixture onto the column and elute with PBS. d. Collect the fractions containing the labeled peptide.

  • Animal Preparation: a. Anesthetize the mdx mice using an isoflurane (B1672236) induction chamber (2-3% isoflurane).[5] b. For fluorescence imaging, it is recommended to use mice with dark skin and fur, and to shave the area of interest to reduce light scatter and absorption.[5]

  • Administration: a. Dilute the purified M12-fluorophore conjugate in sterile PBS to the desired final concentration. b. Administer the conjugate to the anesthetized mouse via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.[6]

Protocol for M12-Fluorophore Conjugation and Administration cluster_prep Conjugate Preparation cluster_animal Animal Handling Conjugation 1. Peptide-Dye Conjugation Purification 2. Purification (Size-Exclusion Chromatography) Conjugation->Purification Injection 4. Intravenous Injection Purification->Injection Anesthesia 3. Anesthesia of mdx Mouse Anesthesia->Injection

Caption: Workflow for preparing and administering M12-fluorophore conjugates.

Protocol 2: In Vivo Fluorescence Imaging

This protocol details the procedure for acquiring whole-body fluorescence images of mdx mice following the administration of an M12-fluorophore conjugate.

Materials:

  • In vivo imaging system (IVIS) equipped for fluorescence imaging

  • Anesthesia system with nose cone delivery

  • Heating pad to maintain mouse body temperature

  • Mdx mice administered with M12-fluorophore conjugate

Procedure:

  • Imaging System Setup: a. Turn on the in vivo imaging system and allow the camera to cool to the optimal operating temperature. b. Select the appropriate excitation and emission filters for the fluorophore used. For a near-infrared dye like Cy7, typical settings would be an excitation filter around 700-770 nm and an emission filter above 790 nm.[6]

  • Animal Placement: a. Anesthetize the mouse using the induction chamber and then transfer it to the imaging chamber, maintaining anesthesia via a nose cone.[7] b. Place the mouse on the heated stage in a supine or prone position, ensuring the area of interest is clearly visible.

  • Image Acquisition: a. Acquire a white light reference image. b. Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess the pharmacokinetics and biodistribution.[6] c. Adjust the exposure time to obtain a good signal-to-noise ratio without saturation.[6]

  • Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) over the muscles and other organs. b. Quantify the average fluorescence intensity within each ROI. c. The data is often expressed as average radiance (photons/s/cm²/sr).[5]

  • Ex Vivo Imaging (Optional but Recommended): a. At the final time point, euthanize the mouse according to institutional guidelines. b. Dissect the major organs (quadriceps, gastrocnemius, tibialis anterior, heart, liver, spleen, kidneys).[1][4] c. Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution.

In Vivo Fluorescence Imaging Workflow Setup 1. IVIS System Setup (Filters, Camera Cooling) Placement 2. Anesthetized Mouse Placement in Chamber Setup->Placement Acquisition 3. Image Acquisition (Multiple Time Points) Placement->Acquisition Analysis 4. Data Analysis (ROI Quantification) Acquisition->Analysis ExVivo 5. Ex Vivo Organ Imaging (Optional Confirmation) Analysis->ExVivo

Caption: Step-by-step workflow for in vivo fluorescence imaging.

Concluding Remarks

The M12 peptide represents a promising tool for targeted delivery to muscle tissue. The protocols and data presented here provide a framework for utilizing in vivo imaging to visualize and quantify the delivery of M12 peptide conjugates in the mdx mouse model of Duchenne muscular dystrophy. This approach is invaluable for the preclinical evaluation of M12-based therapeutics, enabling researchers to assess delivery efficiency, optimize dosing regimens, and gain insights into the in vivo behavior of these novel drug candidates.

References

M12 Peptide for Enhanced Exon Skipping in Duchenne Muscular Dystrophy (DMD) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Exon skipping is a promising therapeutic strategy that utilizes antisense oligonucleotides (AOs) to modulate pre-mRNA splicing and restore the reading frame of the dystrophin gene, enabling the production of a truncated but partially functional dystrophin protein. However, the efficacy of AOs, such as phosphorodiamidate morpholino oligomers (PMOs), is often limited by their inefficient delivery to target muscle tissues.

The M12 peptide is a novel 12-amino-acid muscle-homing peptide identified through in vitro phage display in myoblasts.[1][2] Its sequence is RRQPPRSISSHP.[1] When conjugated to a PMO, the M12 peptide significantly enhances its delivery to skeletal muscles, leading to increased exon skipping efficiency and dystrophin protein restoration in DMD models.[1][2][3] These application notes provide a summary of the quantitative data, detailed experimental protocols, and a conceptual overview of the M12-PMO technology.

Data Presentation

The following tables summarize the quantitative data from studies utilizing the M12 peptide conjugated to a PMO targeting exon 23 (M12-PMO) in the mdx mouse model of DMD.

Table 1: Dystrophin Protein Restoration in mdx Mice Treated with M12-PMO

Treatment GroupDosing RegimenDystrophin Expression (% of normal)Muscle Type(s)Reference
M12-PMO3 weekly injections of 25 mg/kg (i.v.)~25%Body-wide skeletal muscles[1][4]
M12-PMOSingle injection of 75 mg/kg (i.v.)Not specified, but significant restoration observedBody-wide skeletal muscles[1][4]
Unmodified PMO3 weekly injections of 25 mg/kg (i.v.)<2%Corresponding skeletal muscles[1]
MSP-PMO*3 weekly injections of 25 mg/kg (i.v.)<2%Corresponding skeletal muscles[1]

*MSP: Muscle-specific peptide, used as a comparison.

Table 2: Functional Improvement in mdx Mice Treated with M12-PMO

Treatment GroupDosing RegimenFunctional OutcomeReference
M12-PMOSingle injection of 75 mg/kg (i.v.)Significant recovery in grip strength[1][3][4]
M12-PMO3 weekly injections of 25 mg/kg (i.v.)Significant recovery in grip strength[3]

Visualization of Pathways and Workflows

M12_PMO_Mechanism cluster_bloodstream Bloodstream cluster_muscle_cell Skeletal Muscle Cell cluster_cytoplasm cluster_nucleus cluster_protein_synthesis Protein Synthesis M12_PMO M12-PMO Conjugate Receptor Muscle Cell Surface Receptor M12_PMO->Receptor M12 Binding Endocytosis Endocytosis Receptor->Endocytosis PMO_release PMO Release Endocytosis->PMO_release Cytoplasm Cytoplasm Nucleus Nucleus PMO_release->Nucleus Nuclear Import pre_mRNA DMD pre-mRNA Splicing Splicing Modulation pre_mRNA->Splicing mRNA Corrected DMD mRNA Splicing->mRNA Translation Translation mRNA->Translation Dystrophin Functional Dystrophin Translation->Dystrophin

Caption: Mechanism of M12-PMO mediated exon skipping.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_in_vivo In Vivo Evaluation (mdx mouse) cluster_ex_vivo Ex Vivo Analysis Peptide_Synth M12 Peptide Synthesis Conjugation M12-PMO Conjugation Peptide_Synth->Conjugation PMO_Synth PMO Synthesis PMO_Synth->Conjugation Administration Systemic Administration (i.v. injection) Conjugation->Administration Functional_Test Grip Strength Test Administration->Functional_Test Tissue_Harvest Tissue Harvesting (Skeletal Muscles) Administration->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction RT_PCR RT-PCR for Exon Skipping RNA_Extraction->RT_PCR Western_Blot Western Blot for Dystrophin Quantification Protein_Extraction->Western_Blot IHC Immunohistochemistry for Dystrophin Localization Protein_Extraction->IHC

Caption: Experimental workflow for evaluating M12-PMO efficacy.

Experimental Protocols

Synthesis and Conjugation of M12 Peptide to PMO

This protocol is based on methods for synthesizing peptide-PMO conjugates.[5][6]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Peptide synthesizer

  • Maleimide-activated PMO

  • Reagents for peptide synthesis (e.g., HBTU, DIPEA, piperidine)

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Peptide Synthesis:

    • Synthesize the M12 peptide (RRQPPRSISSHP) with a C-terminal cysteine residue on a solid-phase peptide synthesizer using standard Fmoc chemistry.

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Conjugation to PMO:

    • Dissolve the purified M12 peptide and the maleimide-activated PMO in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Allow the conjugation reaction to proceed at room temperature for several hours to overnight. The thiol group of the C-terminal cysteine on the M12 peptide will react with the maleimide (B117702) group on the PMO.

    • Purify the M12-PMO conjugate using HPLC to remove unconjugated peptide and PMO.

    • Verify the final product by mass spectrometry.

In Vivo Administration of M12-PMO to mdx Mice

This protocol is based on the methods described by Gao et al. (2014).[1][2][3]

Materials:

  • mdx mice (typically 4-6 weeks old)

  • M12-PMO conjugate dissolved in sterile saline

  • Insulin syringes with 30-gauge needles

  • Animal restraints

Procedure:

  • Prepare the M12-PMO solution in sterile saline to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

  • Gently restrain the mdx mouse.

  • Administer the M12-PMO solution via intravenous (i.v.) injection into the tail vein.

  • For multiple dosing regimens, repeat the injection at the specified intervals (e.g., weekly).[1][4]

  • Monitor the mice for any adverse reactions post-injection.

Quantification of Exon Skipping by RT-PCR

This protocol outlines the steps to measure the level of exon 23 skipping in muscle tissue from treated mdx mice.[7]

Materials:

  • Harvested muscle tissue

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase kit

  • PCR primers flanking exon 23 of the murine dystrophin gene

  • Taq polymerase and dNTPs

  • Thermocycler

  • Gel electrophoresis system and imaging equipment

Procedure:

  • RNA Extraction:

    • Homogenize the harvested muscle tissue in RNA extraction reagent.

    • Follow the manufacturer's protocol to extract total RNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Polymerase Chain Reaction (PCR):

    • Set up a PCR reaction using primers that flank exon 23. This will amplify both the full-length transcript (containing exon 23) and the shorter, exon-skipped transcript.

    • Perform PCR using a thermocycler with appropriate cycling conditions.

  • Analysis:

    • Run the PCR products on an agarose (B213101) gel.

    • Visualize the bands under UV light. Two bands should be visible: a larger band corresponding to the full-length transcript and a smaller band corresponding to the exon 23-skipped transcript.

    • Quantify the intensity of each band using densitometry software.

    • Calculate the percentage of exon skipping as: (Intensity of skipped band / (Intensity of skipped band + Intensity of full-length band)) x 100.

Quantification of Dystrophin Protein by Western Blot

This protocol provides a method for quantifying the amount of restored dystrophin protein.[4][8][9][10][11]

Materials:

  • Harvested muscle tissue

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (low percentage or gradient gels are suitable for the large dystrophin protein)

  • Western blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibody against dystrophin (e.g., NCL-DYS1 or Abcam ab15277)

  • Primary antibody for a loading control (e.g., α-actinin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize muscle tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-PAGE gel. Include a dilution series of wild-type muscle lysate to create a standard curve.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensity for dystrophin and the loading control using image analysis software.

    • Normalize the dystrophin signal to the loading control and determine the percentage of dystrophin restoration relative to the wild-type control.

Dystrophin Localization by Immunohistochemistry (IHC)

This protocol is for visualizing the localization of the restored dystrophin protein at the sarcolemma.[12][13]

Materials:

  • Harvested muscle tissue, snap-frozen in isopentane (B150273) cooled by liquid nitrogen

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., serum from the secondary antibody host species)

  • Primary antibody against dystrophin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sectioning:

    • Cut frozen muscle sections (e.g., 10 µm thick) using a cryostat and mount them on microscope slides.

  • Staining:

    • Air dry the sections and rehydrate them in PBS.

    • Block non-specific binding sites with blocking solution for 1 hour.

    • Incubate with the primary anti-dystrophin antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Wash the sections with PBS.

    • Counterstain with DAPI for 5-10 minutes.

    • Wash and mount the slides with mounting medium.

  • Imaging:

    • Visualize the sections using a fluorescence microscope. Dystrophin-positive fibers will show a clear signal at the sarcolemma (the muscle cell membrane).

Functional Assessment by Grip Strength Test

This non-invasive test measures muscle force in conscious mice.[14][15][16][17]

Materials:

  • Grip strength meter with a metal grid

  • Scale to weigh the mice

Procedure:

  • Turn on the grip strength meter and set it to measure the peak force in grams.

  • Hold the mouse by the base of its tail and lower it towards the grid.

  • Allow the mouse to grasp the grid with its forelimbs (or all four limbs, depending on the specific test).

  • Gently pull the mouse away from the grid horizontally until it releases its grip.

  • Record the peak force displayed on the meter.

  • Perform multiple trials (e.g., 3-5 consecutive pulls) for each mouse, with a short rest period in between.

  • The results can be reported as the absolute force (in grams) or normalized to the mouse's body weight.

References

Application Notes & Protocols: Dystrophin Restoration Using M12-PMO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Antisense oligonucleotide (AO)-mediated exon-skipping is a promising therapeutic strategy to restore the reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin protein. Phosphorodiamidate morpholino oligomers (PMOs) are a class of AOs with a favorable safety profile. However, their efficacy is often limited by inefficient delivery to skeletal and cardiac muscles.

To address this challenge, a novel 12-mer muscle-homing peptide, M12, was identified through in vitro phage display screening in myoblasts.[1][2] When conjugated to a PMO (M12-PMO), this peptide has been shown to significantly enhance the delivery of the PMO to muscle tissue, leading to increased dystrophin expression and functional improvement in preclinical models of DMD, such as the mdx mouse.[1][3][4]

These application notes provide a summary of the quantitative data from key preclinical studies, detailed protocols for essential experiments, and diagrams illustrating the proposed mechanism and experimental workflows for utilizing M12-PMO conjugates in dystrophin restoration research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of M12-PMO conjugates in mdx mice.

Table 1: Dystrophin Expression Levels in mdx Mice Treated with M12-PMO

Treatment GroupDosageAdministration RouteMuscle TissueDystrophin Expression (% of Wild-Type)Reference
M12-PMO25 mg/kg (three weekly injections)IntravenousSkeletal Muscles (body-wide)~25%[1][4]
Unmodified PMO25 mg/kg (three weekly injections)IntravenousSkeletal Muscles (body-wide)<2%[1]
MSP-PMO25 mg/kg (three weekly injections)IntravenousSkeletal Muscles (body-wide)<2%[1]
M12-PMO75 mg/kg (single injection)IntravenousTibialis Anterior, Quadriceps, Gastrocnemius, Triceps, Abdominal~25%[3]

Table 2: Functional Improvement in mdx Mice Treated with M12-PMO

Treatment GroupDosageAdministration RouteFunctional TestOutcomeReference
M12-PMO75 mg/kg (single injection)IntravenousGrip StrengthSignificant force recovery[3][4]
M12-PMO25 mg/kg (three weekly injections)IntravenousGrip StrengthSignificant improvement[1]

Experimental Protocols

M12 Peptide-PMO Conjugation

Note: The precise, proprietary details of the M12-PMO conjugation chemistry are not fully disclosed in the public literature. The following is a generalized protocol based on common bioconjugation techniques.

Objective: To covalently link the M12 peptide to the PMO.

Materials:

  • M12 peptide with a C-terminal modification for conjugation (e.g., a cysteine residue or a primary amine with a linker).

  • PMO with a compatible reactive group (e.g., a maleimide (B117702) or NHS-ester).

  • Conjugation buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.4).

  • Reducing agent (if conjugating to a cysteine, e.g., TCEP).

  • Purification system (e.g., HPLC).

Protocol:

  • Peptide and PMO Preparation: Dissolve the M12 peptide and the PMO in the conjugation buffer at the desired molar ratio. If using a cysteine-maleimide reaction, ensure the peptide is reduced by treating it with a reducing agent like TCEP and subsequently remove the TCEP.

  • Conjugation Reaction: Mix the activated peptide and PMO solutions. The reaction is typically carried out at room temperature for several hours to overnight with gentle mixing.

  • Purification: Purify the M12-PMO conjugate from unreacted peptide and PMO using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry.

  • Quantification: Determine the concentration of the purified M12-PMO conjugate using UV-Vis spectrophotometry.

In Vivo Administration of M12-PMO in mdx Mice

Objective: To systemically deliver the M12-PMO conjugate to mdx mice.

Materials:

  • mdx mice.

  • M12-PMO conjugate dissolved in sterile saline.

  • Insulin syringes with a 29G or 30G needle.

  • Mouse restrainer.

  • Heat lamp (optional, for tail vein dilation).

Protocol:

  • Animal Preparation: Acclimatize the mdx mice to the experimental facility.

  • Dosage Preparation: Prepare the appropriate concentration of M12-PMO in sterile saline for the target dose (e.g., 25 mg/kg or 75 mg/kg).

  • Intravenous (Tail Vein) Injection:

    • Place the mouse in a restrainer, exposing the tail.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

    • Disinfect the tail with an alcohol wipe.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the M12-PMO solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: Monitor the mice for any adverse reactions. Return the mouse to its cage. For multiple-dose studies, repeat the injection at the specified intervals (e.g., weekly).

Dystrophin Immunohistochemistry

Objective: To visualize and assess the localization of dystrophin protein in muscle tissue sections.

Materials:

  • Cryopreserved muscle tissue sections (e.g., from tibialis anterior, quadriceps) from treated and control mice.

  • Primary antibody: Mouse anti-dystrophin monoclonal antibody.

  • Secondary antibody: Fluorescently labeled anti-mouse IgG.

  • Blocking solution (e.g., 5% goat serum in PBS).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Protocol:

  • Section Preparation: Cut cryosections of muscle tissue at 10 µm thickness and mount them on glass slides.

  • Fixation: Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde.

  • Permeabilization: Wash the slides with PBS and then incubate in permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-dystrophin antibody in the blocking solution and incubate the sections overnight at 4°C.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate the sections for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times with PBS in the dark.

  • Mounting: Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize and capture images using a fluorescence microscope. Dystrophin-positive fibers will show fluorescence at the sarcolemma.

Dystrophin Western Blotting

Objective: To quantify the amount of dystrophin protein in muscle tissue lysates.

Materials:

  • Muscle tissue samples from treated and control mice.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-Acetate).

  • Transfer membrane (e.g., nitrocellulose or PVDF).

  • Primary antibody: Mouse anti-dystrophin monoclonal antibody.

  • Loading control primary antibody (e.g., anti-α-tubulin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Homogenize the muscle tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 50 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-dystrophin antibody and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the dystrophin band intensity to the loading control.

Grip Strength Test

Objective: To assess muscle function in mdx mice.[5][6][7][8]

Materials:

  • Grip strength meter with a grid or bar.

  • mdx mice.

Protocol:

  • Acclimatization: Allow the mice to acclimate to the testing room.

  • Forelimb Grip Strength:

    • Hold the mouse by the tail and lower it towards the grip strength meter's grid.

    • Allow the mouse to grasp the grid with its forepaws only.

    • Gently pull the mouse back horizontally until it releases its grip.

    • The meter will record the peak force applied.

    • Perform three to five consecutive trials for each mouse.

  • Combined Forelimb and Hindlimb Grip Strength:

    • Lower the mouse towards the grid, allowing it to grasp with all four paws.

    • Gently pull the mouse back horizontally until it releases its grip.

    • Record the peak force.

    • Perform three to five consecutive trials.

  • Data Analysis: Average the readings for each mouse. The results can be normalized to the mouse's body weight.

Visualizations

Proposed Mechanism of M12-PMO Action

M12_PMO_Mechanism cluster_blood Bloodstream cluster_muscle Skeletal Muscle Tissue M12_PMO M12-PMO Conjugate Receptor Putative M12 Receptor (Surface Protein) M12_PMO->Receptor 1. M12 peptide binds to muscle cell surface Muscle_Cell Muscle Cell (Myofiber) Endocytosis Endocytosis Receptor->Endocytosis 2. Receptor-mediated endocytosis Nucleus Nucleus Endocytosis->Nucleus 3. PMO traffics to the nucleus Dystrophin_mRNA Pre-mRNA Nucleus->Dystrophin_mRNA Splicing Splicing Dystrophin_mRNA->Splicing 4. PMO binds to pre-mRNA, inducing exon skipping Functional_Dystrophin Functional Dystrophin Protein Splicing->Functional_Dystrophin 5. Translation of corrected mRNA

Caption: Proposed mechanism of M12-PMO mediated dystrophin restoration.

Experimental Workflow for M12-PMO Efficacy Testing

M12_PMO_Workflow cluster_analysis Molecular and Histological Analysis start Start animal_model mdx Mouse Model start->animal_model treatment Systemic Administration of M12-PMO (e.g., Intravenous) animal_model->treatment functional_assessment Functional Assessment (Grip Strength Test) treatment->functional_assessment tissue_harvest Tissue Harvest (Skeletal Muscles, Heart) functional_assessment->tissue_harvest western_blot Western Blot (Dystrophin Quantification) tissue_harvest->western_blot ihc Immunohistochemistry (Dystrophin Localization) tissue_harvest->ihc rt_pcr RT-PCR (Exon Skipping Analysis) tissue_harvest->rt_pcr end End western_blot->end ihc->end rt_pcr->end

Caption: Workflow for preclinical evaluation of M12-PMO conjugates.

References

Quantifying M12-Nanoparticle Uptake in C2C12 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The murine myoblast C2C12 cell line is a cornerstone for in vitro studies of myogenesis and is extensively used in biomedical research to explore muscle differentiation, disease modeling, and the development of novel therapeutics.[1][2][3][4] The delivery of nanoparticles to these cells presents a promising avenue for targeted therapies and diagnostics in muscle-related disorders. This document provides a comprehensive guide to quantifying the uptake of hypothetical fluorescently-labeled M12-nanoparticles in C2C12 cells. The protocols detailed herein are based on established methodologies for nanoparticle uptake analysis, including fluorescence microscopy, flow cytometry, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

While "M12-nanoparticle" is used here as a representative example, the described techniques are broadly applicable to a variety of nanoparticle types. The provided quantitative data is illustrative and intended to serve as a template for presenting experimental findings.

Data Presentation: Quantitative Analysis of M12-Nanoparticle Uptake

The cellular uptake of nanoparticles can be assessed using various quantitative techniques, each offering unique insights into the nanoparticle-cell interaction.[5][6][7][8]

Table 1: Concentration-Dependent Uptake of M12-Nanoparticles in C2C12 Cells

M12-Nanoparticle Concentration (µg/mL)Mean Fluorescence Intensity (Flow Cytometry)Percentage of Positive Cells (%) (Flow Cytometry)M12 Content (pg/cell) (ICP-MS)
0 (Control)100.50
10150651.2
25350853.1
50700956.5
10012009812.8

Table 2: Time-Dependent Uptake of 50 µg/mL M12-Nanoparticles in C2C12 Cells

Incubation Time (hours)Mean Fluorescence Intensity (Flow Cytometry)Percentage of Positive Cells (%) (Flow Cytometry)M12 Content (pg/cell) (ICP-MS)
0100.50
1250702.5
4700956.5
12950979.8
2411009811.2

Experimental Protocols

C2C12 Cell Culture and Maintenance

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thawing Cells: Thaw cryopreserved C2C12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at low speed. Resuspend the cell pellet in fresh growth medium and plate in a culture flask.[11]

  • Cell Passaging: When cells reach 70-80% confluency, aspirate the growth medium and wash the cell monolayer with sterile PBS.[1]

  • Add a small volume of Trypsin-EDTA to detach the cells. Incubate for a few minutes at 37°C.

  • Neutralize the trypsin with growth medium and collect the cell suspension.

  • Centrifuge the cells, resuspend the pellet in fresh growth medium, and seed new culture flasks at the desired density.

  • Maintenance: Change the growth medium every 2-3 days. Do not allow the cells to become fully confluent to prevent spontaneous differentiation.[9][11]

M12-Nanoparticle Treatment
  • Cell Seeding: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for ICP-MS, 24-well plates for microscopy, or 12-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Nanoparticle Preparation: Prepare a stock solution of fluorescently-labeled M12-nanoparticles in a suitable sterile buffer (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in pre-warmed growth medium.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the M12-nanoparticles.

  • Incubation: Incubate the cells with the nanoparticles for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO₂.

Quantification of Nanoparticle Uptake

This method provides qualitative and semi-quantitative information on nanoparticle internalization and subcellular localization.[12][13]

Materials:

  • Fluorescence microscope with appropriate filter sets for the M12-nanoparticle's fluorophore.

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Cytoskeletal stain (e.g., Phalloidin-TRITC) (optional)

  • Formaldehyde (B43269) or paraformaldehyde for cell fixation

  • Mounting medium

Protocol:

  • Cell Seeding: Seed C2C12 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with M12-nanoparticles as described in section 2.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain with a nuclear stain (and optional cytoskeletal stain) according to the manufacturer's instructions.

  • Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for the nanoparticle fluorescence, nuclear stain, and cytoskeletal stain.

Flow cytometry allows for the rapid quantitative analysis of a large population of cells, providing data on the percentage of cells that have taken up nanoparticles and the relative amount of uptake per cell.[5][6][14][15][16]

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Cell scraper or Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1-2% BSA)

Protocol:

  • Treatment: Treat C2C12 cells in 12-well plates with M12-nanoparticles as described in section 2.

  • Harvesting: After incubation, aspirate the medium and wash the cells twice with cold PBS.

  • Detach the cells using a cell scraper or by brief trypsinization. Neutralize the trypsin with growth medium.

  • Cell Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells and discard the supernatant.

  • Resuspend the cell pellet in cold flow cytometry buffer.

  • Analysis: Analyze the cells on a flow cytometer. Use untreated cells to set the baseline fluorescence. For each sample, acquire data from at least 10,000 cells. The data can be analyzed to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.[5]

ICP-MS is a highly sensitive elemental analysis technique that can be used to provide an absolute quantification of the mass of nanoparticles taken up by a known number of cells, assuming the nanoparticles contain a unique element.[6][7][17][18]

Materials:

  • ICP-MS instrument

  • Nitric acid (trace metal grade)

  • Cell counter (e.g., hemocytometer or automated cell counter)

Protocol:

  • Treatment: Treat C2C12 cells in 6-well plates with M12-nanoparticles as described in section 2.

  • Harvesting and Counting: After incubation, wash the cells thoroughly with cold PBS (at least three times) to remove all extracellular nanoparticles.

  • Detach the cells using trypsin and resuspend them in a known volume of PBS.

  • Count the number of cells using a cell counter.

  • Digestion: Pellet the known number of cells by centrifugation and discard the supernatant. Add a small volume of concentrated nitric acid to the cell pellet to digest the cells and dissolve the metallic core of the M12-nanoparticles. This step should be performed in a fume hood with appropriate safety precautions.

  • Analysis: Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

  • Analyze the samples using an ICP-MS to determine the concentration of the unique element from the M12-nanoparticles.

  • Calculation: Calculate the mass of the element per cell and, based on the known composition of the M12-nanoparticles, convert this to the mass of nanoparticles per cell.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Quantifying M12-Nanoparticle Uptake cluster_culture C2C12 Cell Culture cluster_treatment Nanoparticle Treatment cluster_quantification Quantification Methods seeding Seed C2C12 Cells adherence Allow Adherence (24h) seeding->adherence prepare_np Prepare M12-Nanoparticle Dilutions treat_cells Incubate Cells with Nanoparticles prepare_np->treat_cells wash_cells Wash to Remove External NPs treat_cells->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry icp_ms ICP-MS wash_cells->icp_ms

Caption: Workflow for quantifying M12-nanoparticle uptake in C2C12 cells.

signaling_pathway Potential Endocytic Pathways for Nanoparticle Uptake cluster_pathways Endocytic Pathways M12_NP M12-Nanoparticle Clathrin Clathrin-mediated M12_NP->Clathrin Receptor Binding Caveolin Caveolin-mediated M12_NP->Caveolin Macropinocytosis Macropinocytosis M12_NP->Macropinocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolin->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome

Caption: Potential endocytic pathways for nanoparticle uptake by C2C12 cells.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Liver Accumulation of M12 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target accumulation of M12 conjugates in the liver. The following information is designed to help you diagnose potential issues in your experiments and explore strategies to enhance the therapeutic index of your M12 conjugate.

Frequently Asked Questions (FAQs)

Q1: We are observing high liver accumulation with our M12 conjugate. What are the common contributing factors?

High liver accumulation of antibody-drug conjugates (ADCs) like M12 conjugates is a frequent challenge and can stem from several factors. The primary mechanisms often involve nonspecific uptake by liver-resident cells, such as Kupffer cells and liver sinusoidal endothelial cells (LSECs)[1][2][3]. Key contributing factors include:

  • Hydrophobicity: Increased hydrophobicity of the ADC, often influenced by the payload and linker, can lead to greater nonspecific uptake by the liver[1][4].

  • Drug-to-Antibody Ratio (DAR): Higher DARs can increase the overall hydrophobicity of the ADC, resulting in faster clearance from circulation and higher accumulation in the liver[1][2].

  • Linker Stability: Premature cleavage of the linker in systemic circulation can release the cytotoxic payload, which may then accumulate in the liver[5][6][7][8].

  • Fc-mediated Uptake: The Fc region of the antibody can interact with Fc gamma receptors (FcγRs) on Kupffer cells, leading to phagocytosis and accumulation[3][9].

  • Mannose Receptor Uptake: Agalactosylated glycans on the Fc domain can be recognized by mannose receptors on liver cells, contributing to off-target uptake[1][10].

  • Target Expression: While less common for off-target accumulation, low-level expression of the target antigen in liver tissue can contribute to on-target, off-tumor toxicity.

Q2: How can we modify our M12 conjugate to reduce its liver uptake?

Several strategies can be employed to decrease the hepatic accumulation of your M12 conjugate:

  • Increase Hydrophilicity: Incorporating hydrophilic spacers or linkers can reduce the overall hydrophobicity of the ADC, thereby decreasing nonspecific liver uptake[4].

  • Optimize the Drug-to-Antibody Ratio (DAR): Lowering the DAR can reduce hydrophobicity-driven liver accumulation. It is crucial to find a balance that maintains therapeutic efficacy[1][2].

  • Enhance Linker Stability: Utilizing more stable linkers can prevent the premature release of the payload in circulation, reducing its potential for off-target effects in the liver[5][6][7][8].

  • Fc Region Engineering: Modifying the Fc region to reduce binding to FcγRs can decrease uptake by Kupffer cells[9]. Additionally, glycoengineering to alter the glycan profile can minimize recognition by mannose receptors[1].

  • Modulate FcRn Binding: Engineering the Fc region to enhance binding to the neonatal Fc receptor (FcRn) can prolong the plasma half-life of the ADC, potentially reducing the proportion of the dose that is cleared by the liver[11][12][13][14].

Q3: What is the role of the linker in liver accumulation, and how do we choose the right one?

The linker is a critical component that significantly influences the stability, pharmacokinetics, and toxicity profile of an ADC[5][6][7][8][15]. An ideal linker should be highly stable in systemic circulation to prevent premature payload release and efficiently release the payload within the target tumor cells[6].

  • Cleavable vs. Non-cleavable Linkers:

    • Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels, or specific enzymes). Off-target cleavage can lead to liver toxicity.

    • Non-cleavable linkers release the payload upon lysosomal degradation of the antibody. This can sometimes lead to the accumulation of payload-linker-amino acid catabolites, which may have their own toxicity profiles.

  • Choosing a Linker: The choice depends on the payload, the target, and the antibody. For payloads that are highly potent and membrane-permeable, a very stable linker is crucial to minimize off-target toxicity. High-throughput screening of different linker designs in preclinical models is often necessary to identify the optimal candidate.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the off-target liver accumulation of your M12 conjugate.

Observed Issue Potential Cause Suggested Action
High liver signal in biodistribution studies shortly after injection. High hydrophobicity of the M12 conjugate.1. Incorporate a hydrophilic spacer (e.g., PEG) into the linker. 2. Evaluate if a lower DAR variant of the M12 conjugate can be produced while maintaining efficacy.
Evidence of payload-related toxicity in the liver (e.g., elevated liver enzymes) without high conjugate accumulation. Premature linker cleavage and subsequent payload accumulation.1. Assess the stability of the linker in plasma from the relevant species. 2. Synthesize the M12 conjugate with a more stable linker (e.g., a non-cleavable linker or a more robust cleavable linker).
High accumulation of the M12 conjugate in the liver, which co-localizes with macrophage markers. Fc-mediated uptake by Kupffer cells.1. Engineer the Fc region of the M12 antibody to reduce FcγR binding (e.g., using LALA-PG mutations). 2. Evaluate the biodistribution of the Fc-engineered M12 conjugate.
M12 conjugate shows rapid clearance from circulation and high liver uptake. A combination of high DAR and hydrophobicity. Could also be related to FcRn binding properties.1. Systematically evaluate a panel of M12 conjugates with varying DARs. 2. Assess the binding affinity of the M12 conjugate to FcRn at acidic pH. Consider mutations to enhance FcRn binding if it is suboptimal.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on strategies to reduce liver accumulation of ADCs.

Table 1: Effect of Hydrophilic Spacers on Liver Accumulation

ConjugateSpacerLiver Accumulation (%ID/g at 24h)Tumor Accumulation (%ID/g at 24h)Reference
Affibody-DM1None~15~10[4]
Affibody-DM11x Glutamate~10~10[4]
Affibody-DM13x Glutamate~5~9[4]

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Impact of DAR on ADC Clearance and Liver Uptake

ADCDARSystemic Clearance (mL/day/kg)Liver Distribution (relative)Reference
Anti-CD30-vc-MMAE2~10Low[2]
Anti-CD30-vc-MMAE4~15Moderate[2]
Anti-CD30-vc-MMAE8~25High[2]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

This protocol outlines a standard procedure for assessing the biodistribution of a radiolabeled M12 conjugate in a tumor-bearing mouse model.

1. Radiolabeling of M12 Conjugate: a. Conjugate the M12 antibody with a suitable chelator (e.g., DOTA). b. Radiolabel the DOTA-M12 conjugate with a positron-emitting radionuclide (e.g., ⁸⁹Zr) or a gamma-emitting radionuclide (e.g., ¹¹¹In). c. Purify the radiolabeled conjugate using size-exclusion chromatography. d. Determine the radiochemical purity and specific activity.

2. Animal Model: a. Implant tumor cells expressing the M12 target antigen subcutaneously into immunocompromised mice. b. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

3. Administration and Imaging: a. Administer a defined dose of the radiolabeled M12 conjugate intravenously to the tumor-bearing mice. b. At specified time points (e.g., 24, 48, 96 hours post-injection), euthanize a cohort of mice. c. Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone, and blood).

4. Data Analysis: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. d. Compare the %ID/g in the liver for different M12 conjugate variants.

Visualizations

Diagram 1: Factors Influencing Liver Accumulation of M12 Conjugates

Liver_Accumulation_Factors cluster_ADC M12 Conjugate Properties cluster_Liver Liver Uptake Mechanisms ADC M12 Conjugate Hydrophobicity High Hydrophobicity DAR High DAR Linker Unstable Linker Fc Fc Region Nonspecific Nonspecific Uptake (LSECs) Hydrophobicity->Nonspecific increases DAR->Nonspecific increases Payload_Accumulation Free Payload Accumulation Linker->Payload_Accumulation leads to Fc_Uptake FcγR-mediated Uptake (Kupffer Cells) Fc->Fc_Uptake mediates Liver Liver Accumulation Nonspecific->Liver Fc_Uptake->Liver Payload_Accumulation->Liver

Caption: Factors contributing to the off-target liver accumulation of M12 conjugates.

Diagram 2: Experimental Workflow for Evaluating M12 Conjugate Biodistribution

Biodistribution_Workflow A 1. Radiolabel M12 Conjugate B 2. Administer to Tumor-Bearing Mice A->B C 3. Euthanize at Time Points B->C D 4. Harvest Organs & Tumor C->D E 5. Measure Radioactivity D->E F 6. Calculate %ID/g E->F

Caption: A typical experimental workflow for an in vivo biodistribution study.

Diagram 3: Decision Tree for Troubleshooting High Liver Uptake

Troubleshooting_Tree Start High Liver Accumulation? Cause1 High Hydrophobicity? Start->Cause1 Yes Action1 Incorporate Hydrophilic Linker/ Lower DAR Cause1->Action1 Yes Cause2 Premature Payload Release? Cause1->Cause2 No End Re-evaluate in vivo Action1->End Action2 Use More Stable Linker Cause2->Action2 Yes Cause3 Fc-mediated Uptake? Cause2->Cause3 No Action2->End Action3 Engineer Fc Region (LALA-PG) Cause3->Action3 Yes Cause3->End No Action3->End

Caption: A decision tree to guide troubleshooting of high liver uptake.

References

M12 Peptide-Mediated Drug Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving M12 peptide-mediated drug delivery.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, from conjugation to in vivo analysis.

Problem / Observation Potential Cause Recommended Solution / Troubleshooting Step
Low Yield of M12-Drug/Nanoparticle Conjugate Inefficient conjugation chemistry.Verify Reaction Conditions: Ensure the pH of the reaction buffer is optimal for the chosen chemistry (e.g., for NHS ester reactions, pH 7-9).[1] Check Reagent Quality: Use fresh, high-quality coupling reagents (e.g., NHS, EDC). Optimize Molar Ratios: Perform a titration experiment to find the optimal molar ratio of peptide to drug/nanoparticle.
Peptide degradation.Storage: Store lyophilized M12 peptide at -20°C or -80°C.[2] Once in solution, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[3] Handling: Avoid prolonged exposure to pH > 8 and atmospheric oxygen.
Poor Solubility of M12 Conjugate High lipophilicity of the conjugate.Formulation: For peptide-drug conjugates (PDCs) with high lipophilicity, explore different formulation strategies to improve solubility and bioavailability.[4] Solvent Choice: Test different biocompatible solvents or buffer systems. For initial solubilization, sterile buffers are recommended.[3]
Aggregation.pH Adjustment: Check the pH of the solution, as peptides are prone to aggregation at their isoelectric point. Additives: Consider the use of stabilizing excipients, but verify their compatibility with the experimental model.
Low Cellular Uptake in C2C12 Myoblasts (In Vitro) Contamination of peptide stock.Endotoxin (B1171834) Control: Peptides contaminated with endotoxins can cause erratic results in cell-based assays.[3] Use endotoxin-free reagents and test the peptide stock for endotoxin levels. TFA Removal: Residual trifluoroacetic acid (TFA) from peptide synthesis can inhibit cell proliferation. Consider TFA removal services if cellular toxicity is observed.[3]
Incorrect experimental setup.Incubation Time: Ensure sufficient incubation time. Successful uptake of FAM-labeled M12 has been observed after 2 hours.[5] Peptide Concentration: Use an appropriate concentration range. Studies have used 50 µM of labeled M12 peptide for in vitro uptake experiments.[5]
High Signal in Non-Muscle Tissues (e.g., Liver, Kidney) In Vivo Non-specific uptake by the reticuloendothelial system (RES).PEGylation: For nanoparticle-based delivery, conjugation with polyethylene (B3416737) glycol (PEG) can help reduce non-specific uptake by the RES and improve circulation time.[6][7][8] Dose Optimization: High doses may lead to saturation of muscle-specific receptors and increased clearance by other organs. Perform a dose-response study to find the optimal therapeutic window.
Instability of the M12-conjugate in plasma.Linker Chemistry: In PDCs, the choice of linker is critical. Use a linker that is stable in circulation but allows for drug release at the target site.[4][9] Peptide Stability: Peptides are susceptible to enzymatic degradation in vivo.[10][11] While M12 is designed for in vivo use, chemical modifications can be explored to enhance stability if rapid degradation is suspected.[12]
Low Therapeutic Efficacy In Vivo Insufficient accumulation at the target site.Review Biodistribution: Confirm target engagement by performing a biodistribution study with a labeled version of your conjugate. M12 has shown preferential accumulation in skeletal muscle over the liver.[5][13] Optimize Delivery Vehicle: If using nanoparticles, ensure their size and surface charge are optimized for muscle tissue penetration.[14]
Inefficient release of the therapeutic payload.Cleavable Linkers: If using a PDC, ensure the linker is designed to be cleaved in the target muscle tissue environment.[9] Slow-Release Formulation: For sustained therapeutic effect, consider formulating the M12-conjugate in a slow-release vehicle like biodegradable polymers.[14][15]
Poor Experimental Reproducibility Inconsistent peptide quality or concentration.Quantification: Do not rely solely on weight to determine peptide concentration. Use a quantitative amino acid analysis or a UV-Vis spectrophotometry-based method for accurate concentration determination. Quality Control: Ensure consistent purity and quality of the M12 peptide between batches. Check for peptidic impurities like deletion sequences.[3]
Variability in analytical assays (e.g., SPR, Mass Spec).System Calibration: Ensure analytical instruments are properly calibrated before use.[16][17] Standardize Protocols: Use standardized protocols for surface activation, ligand immobilization, and regeneration to ensure consistency between runs.[16]

Frequently Asked Questions (FAQs)

Q1: What is the M12 peptide and what is its primary function? A1: M12 is a 12-amino acid peptide (sequence: RRQPPRSISSHP) identified through phage display screening.[18] Its primary function is to act as a "muscle-homing peptide," meaning it preferentially binds to and is taken up by skeletal muscle cells (myoblasts).[1][5] This makes it a valuable tool for targeted drug delivery to treat muscle-related diseases like Duchenne muscular dystrophy (DMD).[13][14]

Q2: How does M12 peptide target skeletal muscle? A2: The M12 peptide facilitates targeted delivery by recognizing and binding to specific molecules or receptors on the surface of muscle cells.[14] While it has been confirmed as a muscle-targeting peptide, the exact protein it binds to is still a subject of investigation, which is important for fully understanding its precise targeting mechanism.[5][18]

Q3: What types of therapeutic cargo can be delivered using the M12 peptide? A3: M12 has been successfully conjugated to various types of cargo, including:

  • Nanoparticles: It can be functionalized onto polymeric nanoparticles like PLGA-PEG to deliver drugs such as PTEN inhibitors.[14]

  • Antisense Oligonucleotides: M12 has been conjugated to phosphorodiamidate morpholino oligomers (PMOs) to restore dystrophin expression in mouse models of DMD.[5][13][19]

  • Exosomes: It has been used to enhance the delivery of exosomes to muscle tissue.[5]

Q4: What are the main advantages of using M12 over general cell-penetrating peptides (CPPs)? A4: While general CPPs like TAT can facilitate cellular uptake, they often lack cell specificity, which can lead to off-target effects.[20][21] M12 is a "cell-penetrating-homing peptide" that combines cellular entry capability with tissue specificity, offering a dual-targeting functionality that improves the accumulation of drugs within skeletal muscle while minimizing exposure to other organs.[14][20]

Q5: What are the known limitations or challenges associated with M12? A5: Like other peptide-based therapies, M12 is subject to challenges such as potential enzymatic degradation and a short plasma half-life, which typically necessitates intravenous administration.[10][11] While it shows preferential binding to muscle, some off-target accumulation in the liver and kidneys has been observed.[5] Further research is also needed to identify its specific binding partner on muscle cells.[5][18]

Q6: How should I store M12 peptide? A6: For long-term preservation, lyophilized M12 peptide should be stored at -20°C or, ideally, -80°C in a tightly sealed, moisture-proof container.[2][22] After reconstitution in a sterile buffer, it is best to create single-use aliquots and store them at -20°C or below to avoid the damaging effects of repeated freeze-thaw cycles.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving the M12 peptide.

Table 1: In Vivo Biodistribution of FAM-Labeled M12 Peptide in mdx Mice This table shows the relative fluorescence intensity in various tissues, indicating the muscle-homing property of the M12 peptide. A higher ratio indicates greater specificity for muscle tissue over the liver.

Tissue Targeting Specificity (Muscle to Liver Ratio)
Gastrocnemius~1.65-fold increase vs. control peptide
QuadricepsData indicates higher accumulation than liver
Tibialis AnteriorData indicates higher accumulation than liver
HeartLowest ratio among muscle tissues
Data synthesized from in vivo imaging system (IVIS) analysis in mdx mice.[5]

Table 2: Therapeutic Efficacy of M12-PMO Conjugate in mdx Mice This table highlights the efficiency of M12 in delivering antisense oligonucleotides (PMO) to restore dystrophin protein, a key therapeutic goal in Duchenne muscular dystrophy.

Treatment Group Dose Regimen Dystrophin Expression Restoration Functional Outcome
M12-PMO25 mg/kg (3 weekly injections)~25% of normal levels in skeletal muscleSignificant recovery in grip strength
M12-PMO75 mg/kg (single injection)Not specifiedSignificant recovery in grip strength; no overt toxicity
Control Peptides (MSP-PMO or unmodified PMO)Same as above< 2% of normal levels-
Data from studies in dystrophin-deficient mdx mice.[13][19]

Experimental Protocols & Methodologies

This section provides an overview of key experimental methodologies for working with M12 peptide conjugates.

M12 Peptide Conjugation to Nanoparticles

Objective: To covalently attach M12 peptide to the surface of pre-formed nanoparticles (e.g., PLGA-PEG-NHS).

Principle: This protocol utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between an amine group on the M12 peptide (e.g., the N-terminal α-amino group) and an NHS-activated carboxyl group on the nanoparticle surface.[1]

Methodology Overview:

  • Nanoparticle Activation: Synthesize or procure nanoparticles with a surface functionalized with NHS esters (e.g., PLGA-PEG-COOH activated with EDC/NHS).

  • Peptide Preparation: Dissolve lyophilized M12 peptide in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: Add the M12 peptide solution to the activated nanoparticle suspension. The reaction is typically carried out at room temperature with gentle stirring for several hours or overnight.

  • Purification: Remove unconjugated peptide and reaction byproducts. This is commonly achieved through methods like dialysis against a purification buffer or centrifugal filtration using devices with an appropriate molecular weight cutoff.

  • Characterization: Confirm successful conjugation and characterize the final product. Techniques include:

    • Size and Zeta Potential: Dynamic Light Scattering (DLS) to measure changes in particle size and surface charge upon peptide conjugation.

    • Conjugation Efficiency: Quantify the amount of peptide attached using methods like HPLC or fluorescence-based assays if a labeled peptide is used.

In Vitro Cellular Uptake Assay

Objective: To visualize and quantify the uptake of M12-conjugated cargo into muscle cells.

Principle: A fluorescently labeled M12 conjugate (e.g., FAM-M12) is incubated with a myoblast cell line (e.g., C2C12). Uptake is then assessed qualitatively by fluorescence microscopy and quantitatively by flow cytometry.[5]

Methodology Overview:

  • Cell Culture: Plate C2C12 myoblasts in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and grow to a suitable confluency.

  • Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled M12 conjugate at the desired concentration (e.g., 50 µM). Include negative controls (untreated cells) and potentially a control peptide (e.g., a scrambled sequence or a non-muscle-homing peptide).[5]

  • Incubation Period: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[5]

  • Washing: After incubation, wash the cells thoroughly with cold PBS multiple times to remove any conjugate that is non-specifically bound to the cell surface.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells (if necessary) and mount the slides. Visualize the intracellular fluorescence using a fluorescence microscope.

    • Flow Cytometry (FACS): Detach the cells using a gentle enzyme (e.g., TrypLE). Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

In Vivo Biodistribution Study

Objective: To determine the tissue distribution and target engagement of the M12 conjugate after systemic administration in an animal model.

Principle: An M12 conjugate labeled with a near-infrared (NIR) fluorophore or a radionuclide is administered to an animal model (e.g., mdx mice). The accumulation of the label in different organs is monitored over time using a non-invasive imaging system or by measuring radioactivity in dissected tissues.[5]

Methodology Overview:

  • Animal Model: Use an appropriate animal model, such as mdx mice for DMD research.

  • Conjugate Administration: Administer the labeled M12 conjugate systemically, typically via intravenous (i.v.) injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 4, 24 hours), anesthetize the animals and acquire whole-body images using an in vivo imaging system (e.g., IVIS for fluorescence imaging).[5][23]

  • Ex Vivo Analysis: At the final time point, euthanize the animals and dissect key organs (e.g., skeletal muscles like quadriceps and gastrocnemius, heart, liver, spleen, kidneys, brain).[5]

  • Quantification:

    • Image the dissected organs using the imaging system to quantify the fluorescence signal per organ.

    • Calculate the signal intensity and determine the distribution profile. For targeting efficiency, ratios such as muscle-to-liver can be calculated to demonstrate specificity.[5]

Visualizations

Diagrams illustrating key workflows and concepts in M12 peptide-mediated delivery.

experimental_workflow cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Evaluation prep1 M12 Peptide Synthesis & Purification prep3 Peptide-Payload Conjugation prep1->prep3 prep2 Payload Preparation (Drug / Nanoparticle) prep2->prep3 prep4 Purification & Characterization of Conjugate prep3->prep4 invitro1 Cellular Uptake Assay (e.g., C2C12 Myoblasts) prep4->invitro1 invitro2 Cytotoxicity Assay (e.g., LDH, MTT) invitro1->invitro2 invivo1 Systemic Administration (e.g., mdx Mouse Model) invitro2->invivo1 invivo2 Biodistribution Study (IVIS Imaging) invivo1->invivo2 invivo3 Efficacy & Toxicity Assessment invivo2->invivo3

Caption: High-level experimental workflow for developing and validating an M12-peptide conjugate.

logical_relationship cluster_components Core Components cluster_factors Key Success Factors center M12-Peptide Drug Conjugate (PDC) factor1 Target Specificity (High Muscle Uptake) center->factor1 factor2 In Vivo Stability (Resistance to Degradation) center->factor2 factor3 Payload Release (At Target Site) center->factor3 factor4 Low Immunogenicity & Off-Target Effects center->factor4 peptide M12 Peptide (Targeting Moiety) peptide->center linker Linker (Cleavable/Non-cleavable) linker->center payload Payload (Drug / Oligonucleotide) payload->center signaling_pathway M12_NP M12-NP (PTEN Inhibitor) Receptor Muscle Cell Surface Receptor M12_NP->Receptor Binding Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release PTENi PTEN Inhibitor Release->PTENi PTEN PTEN PTENi->PTEN Inhibits PI3K_AKT PI3K/Akt Pathway PTEN->PI3K_AKT Inhibits Growth Muscle Growth & Repair PI3K_AKT->Growth Promotes troubleshooting_logic start Observation: Low In Vivo Efficacy q1 Was in vitro uptake in myoblasts confirmed? start->q1 a1_yes Check In Vivo Stability & Biodistribution q1->a1_yes Yes a1_no Troubleshoot In Vitro Assay: - Check peptide quality - Verify cell health - Optimize concentration q1->a1_no No q2 Is there high off-target (e.g., liver) accumulation? a1_yes->q2 a2_yes Optimize Formulation: - Add PEGylation - Adjust dose - Check linker stability q2->a2_yes Yes a2_no Investigate Payload: - Confirm biological activity - Ensure release from vector at target site q2->a2_no No

References

M12 peptide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of the M12 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the M12 peptide and what is its primary application?

A1: The M12 peptide is a 12-amino acid muscle-homing peptide with the sequence H-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH (RRQPPRSISSHP). Its primary application is in targeted drug delivery, where it is conjugated to therapeutic molecules or nanoparticles to enhance their delivery to skeletal muscle tissue. This is particularly relevant in the research and development of treatments for muscular dystrophies.[1][2] The M12 peptide preferentially binds to proteins on the surface of muscle cells, facilitating the cellular uptake of its cargo.[3]

Q2: What are the general recommendations for the long-term storage of M12 peptide?

A2: For optimal long-term stability, lyophilized M12 peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. When stored as a stock solution, it is recommended to keep it at -80°C for up to six months or at -20°C for up to one month.[3] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the peptide solution into single-use vials is highly recommended.

Q3: What are the main factors that can affect M12 peptide stability?

A3: The stability of the M12 peptide can be influenced by several factors, including:

  • Temperature: Higher temperatures accelerate degradation.[4]

  • pH: Extreme pH values can lead to hydrolysis and other chemical modifications.[5]

  • Oxidation: Although M12 does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over long periods or in the presence of oxidizing agents.

  • Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.

  • Mechanical Stress: Vigorous shaking or stirring can lead to aggregation.

Q4: How can I assess the stability of my M12 peptide sample?

A4: The stability of the M12 peptide can be evaluated using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide and quantify any degradation products.[6]

  • Mass Spectrometry (MS): To identify the molecular weight of the intact peptide and characterize any degradation products.[7][8]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational stability of the peptide.[9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage.Ensure the peptide is stored as recommended (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Aggregation of the peptide.Visually inspect the solution for precipitates. Analyze by size-exclusion chromatography (SEC) if aggregation is suspected. Consider using alternative buffers or excipients to improve solubility and stability.
Unexpected peaks in HPLC chromatogram Peptide degradation (e.g., hydrolysis, deamidation).Perform forced degradation studies (e.g., exposure to acid, base, heat, oxidation) to intentionally generate and identify potential degradation products. Use mass spectrometry to characterize the unexpected peaks.
Contamination of the sample.Ensure all reagents and materials are of high purity and handle the peptide under sterile conditions to prevent microbial contamination.
Poor solubility of lyophilized peptide The peptide has formed aggregates.Try dissolving the peptide in a small amount of a different solvent, such as 10% acetic acid, before diluting with the aqueous buffer. Gentle sonication may also help.
Incorrect pH of the solvent.M12 is a basic peptide due to its arginine content. Ensure the pH of the reconstitution buffer is appropriate to maintain its solubility (typically slightly acidic to neutral).

Data on Peptide Stability

The following tables provide illustrative stability data for a representative arginine and proline-rich peptide under various conditions. This data is intended to serve as a general guideline, and it is recommended to perform stability studies specific to your M12 peptide formulation.

Table 1: Illustrative Temperature Stability of a Representative Arginine-Proline-Rich Peptide in Solution (pH 7.4)

TemperatureIncubation Time% Remaining Intact Peptide
4°C1 week>95%
4 weeks~90%
25°C (Room Temp)24 hours~90%
1 week~75%
40°C24 hours~70%
1 week<50%

Table 2: Illustrative pH Stability of a Representative Arginine-Proline-Rich Peptide in Solution (25°C for 1 week)

pH% Remaining Intact Peptide
3.0~80%
5.0>95%
7.4~90%
9.0~70%

Experimental Protocols

HPLC Method for M12 Peptide Purity and Stability Assessment

This protocol outlines a general method for analyzing M12 peptide stability by reverse-phase HPLC.

Materials:

  • M12 Peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Reconstitute lyophilized M12 peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • For stability studies, incubate the peptide solution under the desired conditions (e.g., different temperatures or pH).

    • At each time point, take an aliquot and dilute it with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peak corresponding to the intact M12 peptide based on its retention time from a reference standard.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the initial time point.

Mass Spectrometry for Identification of Degradation Products

This protocol describes the use of LC-MS to identify potential degradation products of the M12 peptide.

Materials:

  • Degraded M12 peptide sample (from forced degradation studies)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a C18 column

Procedure:

  • Sample Preparation:

    • Subject the M12 peptide to forced degradation conditions (e.g., acidic, basic, oxidative, thermal stress).

    • Dilute the samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Use the same HPLC conditions as described above to separate the degradation products.

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Perform tandem MS (MS/MS) on the parent ions of potential degradation products to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the mass-to-charge ratio (m/z) of the peaks in the degraded sample to the intact M12 peptide to identify mass shifts.

    • Analyze the MS/MS fragmentation patterns to pinpoint the location of the modification on the peptide sequence.

Circular Dichroism for Conformational Stability Analysis

This protocol details how to use CD spectroscopy to assess the secondary structure and thermal stability of the M12 peptide.[12]

Materials:

  • M12 Peptide

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

  • CD Spectrometer with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the M12 peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

  • CD Spectrum Acquisition:

    • Record a CD spectrum from 190 to 260 nm at 25°C.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Thermal Denaturation:

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • The far-UV CD spectrum will indicate the secondary structure of the peptide.

    • The thermal denaturation curve can be used to determine the melting temperature (Tm), which is an indicator of the peptide's conformational stability.

Visualizations

M12_Signaling_Pathway cluster_muscle_cell Muscle Cell Environment M12 M12 Peptide Conjugate M12-Cargo Conjugate M12->Conjugate Cargo Therapeutic Cargo (e.g., Drug, Nanoparticle) Cargo->Conjugate Bloodstream Systemic Circulation Conjugate->Bloodstream Receptor Unknown Surface Receptor Bloodstream->Receptor Homing MuscleCell Skeletal Muscle Cell Internalization Cellular Uptake (Endocytosis) Receptor->Internalization Binding Release Cargo Release Internalization->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Conceptual signaling pathway of M12 peptide-mediated drug delivery.

Experimental_Workflow start Start: M12 Peptide Sample storage Long-Term Storage (-20°C or -80°C, Lyophilized) start->storage reconstitution Reconstitution in Appropriate Buffer storage->reconstitution stability_study Stability Study (Incubation at defined Temp/pH) reconstitution->stability_study hplc HPLC Analysis (Purity Assessment) stability_study->hplc ms LC-MS Analysis (Degradation Product ID) stability_study->ms cd CD Spectroscopy (Conformational Stability) stability_study->cd data_analysis Data Analysis and Stability Assessment hplc->data_analysis ms->data_analysis cd->data_analysis end End: Stability Profile data_analysis->end Troubleshooting_Logic start Problem Encountered (e.g., Loss of Activity) check_storage Check Storage Conditions (-20°C/-80°C, Lyophilized?) start->check_storage check_handling Review Handling Procedures (Aliquotting, Freeze-Thaw?) check_storage->check_handling Yes improper_storage Action: Store Properly, Use Fresh Sample check_storage->improper_storage No improper_handling Action: Aliquot Samples, Avoid Freeze-Thaw check_handling->improper_handling No analyze_purity Analyze Sample Purity (HPLC) check_handling->analyze_purity Yes degradation_detected Degradation Products Detected? analyze_purity->degradation_detected identify_degradants Identify Degradants (LC-MS) degradation_detected->identify_degradants Yes no_degradation Purity is High degradation_detected->no_degradation No optimize_formulation Optimize Formulation (pH, Excipients) identify_degradants->optimize_formulation check_assay Troubleshoot Biological Assay no_degradation->check_assay

References

Troubleshooting low efficacy of M12-drug cargo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the M12-Drug Cargo. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low efficacy during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the M12-drug cargo and how does it work?

The M12-drug cargo is a type of antibody-drug conjugate (ADC). It is composed of a monoclonal antibody (M12) that specifically targets a protein on the surface of cancer cells. This antibody is connected, via a stable linker, to a potent cytotoxic drug (the cargo). The intended mechanism of action involves the M12 antibody binding to the target antigen on the tumor cell, followed by internalization of the entire ADC-antigen complex.[1][2] Once inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic payload to kill the cancer cell.[1][2]

Q2: What are the critical factors that can influence the efficacy of my M12-drug cargo?

The efficacy of an ADC like the M12-drug cargo is a multifactorial issue. Key factors include the choice of the target antigen, the antibody itself, the cytotoxic payload, the linker connecting them, and the method used for conjugation.[3][4][5] The overall potency is also dependent on physicochemical properties such as the drug-to-antibody ratio (DAR), stability, and potential for aggregation.[5]

Q3: What is the "bystander effect" and how does it relate to M12-drug cargo efficacy?

The bystander effect occurs when the cytotoxic payload, after being released inside the target cancer cell, can diffuse out and kill neighboring cancer cells, even if those cells do not express the target antigen.[1][6][7] This is an important mechanism for overcoming tumor heterogeneity.[3] The ability of an M12-drug cargo to induce a bystander effect depends on the properties of the payload and the linker.[6]

Troubleshooting Guides

This section addresses specific issues that may lead to the low efficacy of your M12-drug cargo.

Issue 1: Lower than expected in vitro cytotoxicity.

If your M12-drug cargo is not showing the expected level of cancer cell killing in your in vitro assays, consider the following potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Low or absent target antigen expression on cells. - Confirm target antigen expression levels on your cell line using flow cytometry with the unconjugated M12 antibody.[8] - Ensure you are using a consistent and low passage number for your cell line, as high passage numbers can lead to altered antigen expression.[8]
Inefficient internalization of the M12-drug cargo. - Not all antibody-antigen binding events lead to efficient internalization.[8] The rate of internalization can significantly impact efficacy.[9][10] - Evaluate the internalization rate of the M12 antibody using an internalization assay.[11][12]
Impaired release of the cytotoxic payload. - The linker must be efficiently cleaved within the lysosome to release the drug.[6] - Issues with lysosomal function or altered protease activity in the cell line can affect drug liberation.[13] - Consider using a different cell line with known lysosomal activity to test your M12-drug cargo.
Cellular resistance to the cytotoxic payload. - The cancer cells may have developed resistance to the specific class of cytotoxic drug used in your M12-drug cargo.[14] - This can include increased drug efflux through transporters like P-glycoprotein.[14] - Perform a cytotoxicity assay with the free drug payload to confirm the sensitivity of the cell line.
Poor stability of the M12-drug cargo in assay media. - The ADC construct may degrade over the course of the experiment.[8] - Perform stability studies of your M12-drug cargo in the assay medium to ensure it remains intact.[8]
Issue 2: Low Drug-to-Antibody Ratio (DAR) after conjugation.

The DAR is a critical quality attribute that can significantly impact efficacy.[13][15] A low DAR means less drug is delivered to the target cells.

Possible Cause Troubleshooting Steps
Suboptimal reaction conditions. - pH: Ensure the pH of the conjugation buffer is optimal for the specific linker chemistry (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[16][17] - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to antibody denaturation.[18] - Reaction Time: Systematically vary the incubation time to find the optimal duration for your specific components.[18]
Inefficient antibody reduction (for thiol-based conjugation). - Ensure complete and controlled reduction of the antibody's interchain disulfide bonds.[17] - Use a sufficient concentration of a reducing agent like TCEP.[17] - Verify the presence of free sulfhydryl groups using Ellman's reagent before conjugation.[16]
Inactive or degraded drug-linker. - The drug-linker complex may have degraded due to improper storage or handling.[18] - Use a fresh batch of the drug-linker or verify the activity of the existing stock.[18]
Interfering substances in the antibody buffer. - Some buffer components can interfere with the conjugation reaction.[18] - Perform a buffer exchange into a suitable conjugation buffer before the reaction.[18]
Issue 3: High levels of aggregation in the final product.

Aggregation can reduce the efficacy and increase the toxicity of your M12-drug cargo.[19]

Possible Cause Troubleshooting Steps
Hydrophobicity of the payload. - Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[16][17][18] - Consider reducing the molar excess of the drug-linker during conjugation to achieve a lower DAR.[18]
Improper buffer conditions. - The pH or ionic strength of the formulation buffer may promote aggregation.[18] - Screen different buffer conditions to find a formulation that minimizes aggregation.[18]
Harsh conjugation or purification conditions. - High temperatures or extreme pH during conjugation can denature the antibody.[18] - Use purification methods that are gentle on the ADC, such as size-exclusion chromatography (SEC).

Experimental Protocols

Protocol 1: General Workflow for M12-Drug Cargo Conjugation (Thiol-based)

This protocol outlines the general steps for conjugating a maleimide-activated drug-linker to the M12 antibody.

G cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A 1. Buffer Exchange M12 antibody into reaction buffer B 2. Antibody Reduction Incubate with reducing agent (e.g., TCEP) A->B C 3. Removal of Reducing Agent Use desalting column B->C D 4. Conjugation Reaction Add maleimide-activated drug-linker to reduced M12 C->D E 5. Quenching Add N-acetylcysteine to stop the reaction D->E F 6. Purification Purify M12-drug cargo (e.g., SEC) E->F G 7. Characterization Analyze DAR, aggregation, and purity F->G

Workflow for M12-drug cargo conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method can be used to calculate the average DAR of your M12-drug cargo.

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated M12 antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).

    • Measure the absorbance of a known concentration of the drug-linker at 280 nm and at its λmax_drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[18]

  • Measure Absorbance of the M12-Drug Cargo:

    • Measure the absorbance of your purified M12-drug cargo sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).[18]

  • Calculate Concentrations:

    • Solve the following system of two simultaneous equations for the concentration of the antibody (C_Ab) and the concentration of the drug (C_Drug):[18]

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

Visualizing the Mechanism and Troubleshooting

M12-Drug Cargo Mechanism of Action

The following diagram illustrates the key steps involved in the mechanism of action of the M12-drug cargo.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC M12-Drug Cargo Receptor Target Antigen ADC->Receptor 1. Binding ADC_Bound Bound Complex Endosome Endosome ADC_Bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for M12-drug cargo.
Troubleshooting Logic for Low Efficacy

This decision tree can guide your troubleshooting process when encountering low efficacy.

Troubleshooting decision tree for low efficacy.

References

Technical Support Center: Enhancing Penetration of M12 Conjugates into Deep Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M12 conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the delivery of M12 conjugates into deep muscle tissue.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with M12 conjugates, focusing on enhancing penetration into deep muscle tissue.

Problem Potential Cause Suggested Solution
Low Accumulation of M12 Conjugate in Muscle Tissue 1. Inefficient Homing: The M12 peptide may not be effectively binding to its target on muscle cells. 2. Rapid Clearance: The conjugate may be cleared from circulation before it can accumulate in the muscle. 3. Poor Bioavailability: The formulation or administration route may limit the amount of conjugate reaching the muscle tissue.1. Verify M12 Peptide Integrity: Confirm the purity and sequence of the M12 peptide. 2. Optimize Conjugate Design: Modify the linker to improve stability and plasma half-life. Consider adding a polyethylene (B3416737) glycol (PEG) spacer. 3. Formulation Strategy: Encapsulate the conjugate in nanoparticles to protect it from degradation and enhance circulation time.[1][2] 4. Route of Administration: Intravenous injection is commonly used for systemic delivery to muscle.[3]
Superficial Penetration, Lack of Deep Muscle Delivery 1. High Molecular Weight of Conjugate: Large conjugates may have difficulty diffusing through the dense extracellular matrix of muscle tissue. 2. Binding Site Barrier: The conjugate may bind strongly to the first layer of muscle cells, preventing further penetration. 3. Insufficient Perfusion: Poor blood flow to deeper muscle regions can limit conjugate delivery.1. Reduce Conjugate Size: If possible, use smaller payloads or linkers. 2. Modify Linker: Utilize cleavable linkers that release the payload upon reaching the muscle microenvironment. 3. Enhance Perfusion: Consider experimental strategies to temporarily increase blood flow to the target muscle, such as localized warming or exercise protocols in animal models. 4. Formulation: Use of penetration-enhancing excipients in the formulation, where appropriate for the experimental model.
High Off-Target Accumulation (e.g., Liver, Kidneys) 1. Non-specific Binding: The conjugate may be binding to receptors or proteins in other tissues. 2. Clearance by the Reticuloendothelial System (RES): Nanoparticle-based conjugates can be taken up by the liver and spleen. 3. Linker Instability: Premature cleavage of the linker can lead to off-target distribution of the payload.1. Optimize Linker Chemistry: Ensure the linker is stable in plasma. Non-cleavable linkers or linkers that are only cleaved in the muscle microenvironment can reduce off-target effects.[4] 2. Surface Modification: For nanoparticle formulations, PEGylation can help reduce RES uptake. 3. Dose Optimization: Lowering the dose may reduce saturation of clearance pathways and decrease off-target accumulation.
Variability in Experimental Results 1. Inconsistent Conjugate Quality: Batch-to-batch variations in the M12 conjugate. 2. Animal Model Differences: Age, sex, and physiological state of the animals can affect biodistribution. 3. Inconsistent Dosing and Sampling: Variations in injection technique and tissue collection times.1. Stringent Quality Control: Thoroughly characterize each batch of M12 conjugate for purity, drug-to-peptide ratio, and stability. 2. Standardize Animal Models: Use animals of the same age, sex, and strain. Acclimatize animals properly before experiments. 3. Standardize Procedures: Develop and adhere to strict protocols for dosing, tissue harvesting, and sample processing.

Frequently Asked Questions (FAQs)

Q1: What is the M12 peptide and how does it target muscle tissue?

A1: M12 is a 12-mer muscle-homing peptide identified through in vitro biopanning in myoblasts.[5][6] It has been shown to preferentially bind to the surface of muscle cells, enabling the targeted delivery of conjugated molecules.[1] The exact receptor for M12 on muscle cells is still unknown.[5]

Q2: What types of molecules can be conjugated to M12 for muscle delivery?

A2: M12 has been successfully conjugated to various molecules, including nanoparticles (e.g., PLGA-PEG NPs), antisense oligonucleotides (e.g., phosphorodiamidate morpholino oligomers or PMOs), and therapeutic proteins.[1][5][7]

Q3: What is the recommended method for conjugating a molecule to the M12 peptide?

A3: A common method is to use N-hydroxysuccinimide (NHS) ester chemistry to covalently link the molecule to the N-terminal α-amino group of the M12 peptide.[1]

Q4: How can I assess the penetration of my M12 conjugate into deep muscle tissue?

A4: This can be achieved by fluorescently labeling your conjugate and performing histological analysis on muscle cross-sections. Confocal or multiphoton microscopy can be used to visualize and quantify the distribution of the conjugate at different depths within the muscle tissue.

Q5: What are the key considerations for the linker used in an M12 conjugate?

A5: The linker plays a critical role in the stability, solubility, and release of the payload. Key considerations include:

  • Stability: The linker should be stable in circulation to prevent premature release of the payload.

  • Cleavability: A cleavable linker can be designed to release the payload in the target muscle tissue in response to specific stimuli (e.g., enzymes).

  • Length and Composition: The length and chemical composition of the linker can influence the biodistribution and pharmacokinetics of the conjugate.[8][9]

Quantitative Data Summary

Study M12 Conjugate Animal Model Dosing Regimen Key Findings Reference
Gao et al. (2014)M12-PMOmdx mice3 weekly injections of 25 mg/kg i.v.~25% restoration of dystrophin expression in skeletal muscles.[3]
Gao et al. (2014)M12-PMOmdx miceSingle injection of 75 mg/kgSignificant recovery in grip strength without overt toxicity.[5]
Huang et al. (2020)M12-PLGA-PEG NPsC57BL/6J miceIntramuscular injectionEnhanced uptake of nanoparticles in muscle cells in vitro and in vivo.[2][7]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled M12-Payload Conjugate via NHS Ester Chemistry

Materials:

  • M12 peptide (with a free N-terminal amine)

  • Payload with a primary amine-reactive NHS ester (e.g., a fluorescent dye-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the M12 Peptide: Dissolve the M12 peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Payload: Immediately before use, dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved payload to the M12 peptide solution while gently stirring. A typical molar excess of the payload to the peptide is 5-10 fold.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the M12-payload conjugate from unreacted payload and byproducts using an appropriate SEC column.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the conjugation and determine the drug-to-peptide ratio.

Protocol 2: In Vitro Assessment of M12 Conjugate Uptake in Myoblasts

Materials:

  • C2C12 myoblast cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluorescently labeled M12 conjugate

  • Control (unconjugated fluorescent label or a scrambled peptide conjugate)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in a 24-well plate with glass coverslips until they reach 70-80% confluency.

  • Incubation:

    • Replace the culture medium with fresh medium containing the fluorescently labeled M12 conjugate at a desired concentration (e.g., 1-10 µM).

    • In parallel, treat cells with the control.

    • Incubate for 1-4 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Imaging/Analysis:

    • Microscopy: Mount the coverslips on glass slides and visualize the cellular uptake of the conjugate using a fluorescence microscope.

    • Flow Cytometry: For quantitative analysis, detach the cells with trypsin, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

Protocol 3: In Vivo Biodistribution and Muscle Penetration of M12 Conjugate

Materials:

  • Fluorescently labeled M12 conjugate

  • Animal model (e.g., C57BL/6 mice)

  • Saline solution for injection

  • Anesthesia

  • Tissue harvesting tools

  • Optical imaging system (e.g., IVIS)

  • Cryostat and embedding medium (e.g., OCT)

  • Fluorescence microscope

Procedure:

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment.

  • Injection: Administer the fluorescently labeled M12 conjugate via intravenous (tail vein) injection. A typical dose might range from 1-10 mg/kg.

  • In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24 hours) post-injection, anesthetize the mice and perform whole-body optical imaging to monitor the biodistribution of the conjugate.

  • Tissue Harvesting: At the final time point, euthanize the mice and perfuse with saline to remove blood from the tissues. Carefully dissect major organs, including different muscle types (e.g., gastrocnemius, tibialis anterior, quadriceps), liver, kidneys, spleen, and heart.

  • Ex Vivo Imaging: Image the dissected organs using an optical imaging system to quantify the fluorescence intensity in each tissue.

  • Histological Analysis for Deep Muscle Penetration:

    • Embed the muscle tissue in OCT compound and freeze in liquid nitrogen-cooled isopentane.

    • Cryosection the muscle tissue into thin slices (e.g., 10-20 µm).

    • Mount the sections on glass slides and visualize the distribution of the fluorescent conjugate across the muscle cross-section using a fluorescence microscope.

    • Quantify the fluorescence intensity at different depths from the muscle periphery to the core to assess penetration.

Visualizations

Hypothesized_M12_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space M12_conjugate M12 Conjugate Receptor Unknown Muscle Surface Receptor M12_conjugate->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Payload_release Payload Release Endosome->Payload_release 3. Endosomal Escape/ Linker Cleavage Target Intracellular Target Payload_release->Target 4. Action on Target Experimental_Workflow_M12_Conjugate cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis M12 Conjugate Synthesis Purification Purification (SEC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Incubation Incubation with Conjugate Characterization->Incubation Animal_model Animal Model Administration Characterization->Animal_model Cell_culture Myoblast Culture Cell_culture->Incubation Analysis_vitro Uptake Analysis (Microscopy/FACS) Incubation->Analysis_vitro Biodistribution Biodistribution (IVIS Imaging) Animal_model->Biodistribution Histology Muscle Penetration (Histology) Biodistribution->Histology

References

M12 Peptide Degradation in Serum: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of the M12 peptide in serum. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the M12 peptide in serum?

Q2: My M12 peptide appears to be degrading rapidly in my serum-based assay. What are the potential causes?

A2: Rapid degradation of the M12 peptide could be attributed to several factors:

  • High Protease Activity in Serum Batch: The proteolytic activity can vary between different serum batches and suppliers.

  • Suboptimal Storage and Handling: Repeated freeze-thaw cycles of the peptide stock solution or the serum can lead to increased protease activity and peptide degradation.

  • Assay Conditions: Incubation temperature and pH can significantly influence the rate of enzymatic degradation.

Q3: How can I monitor the degradation of the M12 peptide in my experiments?

A3: Several analytical techniques can be employed to monitor M12 peptide degradation:

  • High-Performance Liquid Chromatography (HPLC): A time-course analysis using reverse-phase HPLC can separate the intact peptide from its degradation products.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to identify the intact peptide and its fragments, providing insights into the specific cleavage sites[2].

Q4: Are there any common degradation products of arginine-rich peptides in serum that I should look for?

A4: Yes, for arginine-rich peptides, you can expect cleavage at the C-terminal side of arginine residues by trypsin-like endopeptidases. This would result in smaller peptide fragments. Exopeptidases can also sequentially cleave amino acids from both the N- and C-termini.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Complete loss of M12 peptide signal in the assay. High concentration of active proteases in the serum.1. Use a fresh batch of serum from a reputable supplier.2. Consider heat-inactivating the serum (e.g., 56°C for 30 minutes), but be aware this may affect other serum components.3. Add a broad-spectrum protease inhibitor cocktail to your assay medium.
Inconsistent results between experiments. Variability in experimental conditions or reagents.1. Standardize all incubation times, temperatures, and pH levels.2. Aliquot both the M12 peptide stock solution and the serum to minimize freeze-thaw cycles.3. Ensure consistent mixing of reagents.
Observation of unexpected peptide fragments in Mass Spectrometry analysis. Presence of multiple active proteases with different specificities.1. Compare your fragment masses to a predicted degradation map of the M12 peptide.2. Consider using specific protease inhibitors to identify the class of enzymes responsible for the degradation.

Experimental Protocols

Protocol 1: Serum Stability Assay for M12 Peptide

This protocol outlines a general procedure to assess the stability of the M12 peptide in serum over time.

Materials:

  • M12 peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Human or animal serum (e.g., fetal bovine serum, human serum)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for fragment identification)

Procedure:

  • Thaw the M12 peptide stock solution and serum on ice.

  • In a microcentrifuge tube, add serum to a final concentration of 80-90% (v/v).

  • Add the M12 peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 2 volumes of quenching solution to the aliquot.

  • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate serum proteins.

  • Collect the supernatant and analyze it by reverse-phase HPLC to quantify the remaining intact M12 peptide.

  • (Optional) Analyze the supernatant by mass spectrometry to identify degradation products.

Predicted M12 Peptide Degradation Pathway

Based on the M12 peptide sequence (H-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH) and the known specificities of serum proteases, a hypothetical degradation pathway can be proposed. The primary sites of endopeptidic cleavage are likely after the arginine residues. The -Pro-Pro- motif is expected to be highly resistant to cleavage. Exopeptidases may also contribute to the degradation from both ends of the peptide and its fragments.

M12_Degradation_Pathway M12 H-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH Frag1 H-Arg-OH M12->Frag1 Trypsin-like (cleavage after Arg1) Frag2 H-Arg-Gln-Pro-Pro-Arg-OH M12->Frag2 Trypsin-like (cleavage after Arg6) Frag4 H-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH M12->Frag4 Trypsin-like (cleavage after Arg2) AminoAcids Individual Amino Acids M12->AminoAcids Exopeptidases (N- & C-terminal) Frag2->AminoAcids Exopeptidases Frag3 H-Ser-Ile-Ser-Ser-His-Pro-OH Frag3->AminoAcids Exopeptidases Frag4->AminoAcids Exopeptidases

Caption: Hypothetical degradation pathway of M12 peptide in serum.

Experimental Workflow for M12 Stability Analysis

The following diagram illustrates a typical workflow for investigating the serum stability of the M12 peptide.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide M12 Peptide Stock Incubation Incubate at 37°C Peptide->Incubation Serum Serum Serum->Incubation Quenching Quench Reaction Incubation->Quenching Time Points Centrifugation Protein Precipitation Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC MS Mass Spectrometry Centrifugation->MS Quantification Quantify Intact Peptide HPLC->Quantification Identification Identify Degradation Products MS->Identification HalfLife Determine Half-life Quantification->HalfLife

Caption: Workflow for M12 peptide serum stability analysis.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for troubleshooting unexpected M12 peptide degradation.

Troubleshooting_Flowchart decision decision process process result result start Unexpected M12 Degradation check_reagents Are peptide and serum a fresh and properly stored? start->check_reagents reprepare Use new aliquots of peptide and serum check_reagents->reprepare No check_conditions Are incubation conditions (time, temp, pH) consistent? check_reagents->check_conditions Yes reprepare->check_conditions standardize Standardize all experimental parameters check_conditions->standardize No add_inhibitors Consider adding protease inhibitors check_conditions->add_inhibitors Yes standardize->add_inhibitors analyze_serum Test a different batch of serum add_inhibitors->analyze_serum problem_solved Problem Resolved add_inhibitors->problem_solved If degradation is reduced analyze_serum->problem_solved contact_support Further investigation needed analyze_serum->contact_support If problem persists

References

Strategies to minimize immunogenicity of M12 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for M12 Peptide Immunogenicity.

This resource is designed for researchers, scientists, and drug development professionals working with M12 peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you develop strategies to minimize the immunogenicity of your M12 peptide constructs.

This guide is divided into two main sections based on the application of the M12 peptide:

  • : For applications in targeted drug delivery, where minimizing the immune response is critical to ensure safety and efficacy.

  • Part 2: M12 Vaccine Peptide: For applications in vaccine development against Group A Streptococcus, where the goal is to elicit a protective immune response while avoiding potential harmful immunogenicity.

The M12 muscle-homing peptide (Sequence: H-Arg-Arg-Gln-Pro-Pro-Arg-Ser-Ile-Ser-Ser-His-Pro-OH) is a promising candidate for targeted delivery of therapeutics to skeletal muscle.[1][2][3] However, like all peptides, it has the potential to elicit an unwanted immune response. This section provides strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What are the potential consequences of an immune response to the M12 muscle-homing peptide?

An immune response against the M12 peptide can lead to the production of anti-drug antibodies (ADAs). These ADAs can have several negative consequences, including:

  • Neutralization: ADAs can bind to the M12 peptide and block its ability to home to muscle tissue, reducing the therapeutic efficacy of the conjugated drug.

  • Altered Pharmacokinetics: The formation of immune complexes can lead to rapid clearance of the peptide-drug conjugate from circulation.[4]

  • Adverse Events: In some cases, immune responses to therapeutic peptides can cause hypersensitivity reactions or other adverse effects.

Q2: How can I predict the immunogenicity of my M12 peptide conjugate?

In silico tools are the first step in assessing immunogenicity risk.[5][6] These computational methods can predict potential T-cell epitopes within the M12 peptide sequence.

  • T-cell Epitope Prediction: Algorithms can screen the peptide sequence for potential binding to Major Histocompatibility Complex Class II (MHC-II) molecules.[7][8][9][10] A high predicted binding affinity suggests a higher risk of T-cell activation, which is a key step in initiating an immune response.[5]

Q3: What are the key strategies to reduce the immunogenicity of the M12 muscle-homing peptide?

Several strategies can be employed to make the M12 peptide less immunogenic:

  • Deimmunization: This involves making specific amino acid substitutions in the peptide sequence to reduce or eliminate T-cell epitopes.[4] The goal is to disrupt the binding of the peptide to MHC-II molecules without compromising its muscle-homing ability.[5][11]

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can shield immunogenic epitopes from immune cells, thereby reducing the immune response.[4][12] PEGylation can also improve the pharmacokinetic profile of the peptide.[9]

  • Fusion to Polypeptides: Fusing the M12 peptide to certain polypeptides (like XTEN or PAS) can also mask epitopes and reduce immunogenicity.[4][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High in silico predicted immunogenicity for M12 peptide. The native M12 sequence may contain one or more T-cell epitopes with high affinity for common HLA alleles.Proceed with in vitro assays to confirm immunogenicity. If confirmed, consider deimmunization strategies.
Development of ADAs in preclinical animal models. The M12 peptide is immunogenic in the tested species.Evaluate the nature of the ADA response (neutralizing vs. non-neutralizing). Consider PEGylation or fusion to a non-immunogenic polypeptide to mask epitopes.
Loss of muscle-homing activity after modification. The modification (e.g., amino acid substitution, PEGylation) has altered the conformation of the peptide, affecting its binding to its target on muscle cells.Perform in vitro binding assays with modified peptides to assess their targeting ability. If activity is lost, consider alternative modifications or attachment sites.
Unexpected toxicity with modified M12 peptide. The modification may have created a new unforeseen biological activity.Conduct thorough preclinical safety and toxicity studies for any modified peptide.

Experimental Protocols

Protocol 1: In Silico T-Cell Epitope Prediction
  • Obtain the M12 peptide sequence: H-RRQPPRSISSHP-OH.

  • Select an appropriate in silico tool: Several web-based tools and software packages are available for T-cell epitope prediction (e.g., NetMHCIIpan, IEDB analysis resource).

  • Input the peptide sequence: Submit the M12 sequence to the prediction server.

  • Select the MHC-II alleles: Choose a panel of human leukocyte antigen (HLA) alleles that represents a significant portion of the human population.

  • Analyze the results: The output will typically be a list of peptide fragments with predicted binding affinities (often as IC50 values or percentile ranks) for each HLA allele. Peptides with high predicted binding affinity are potential T-cell epitopes.

Protocol 2: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to the M12 peptide.

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from a cohort of healthy human donors with diverse HLA types.

  • Culture PBMCs: Culture the PBMCs in a suitable medium.

  • Stimulate with M12 Peptide: Add the M12 peptide to the cell cultures at various concentrations. Include positive (e.g., a known immunogenic peptide) and negative (vehicle control) controls.

  • Incubate: Incubate the cultures for 5-7 days.

  • Measure Proliferation: Assess T-cell proliferation using methods such as CFSE dye dilution or incorporation of 3H-thymidine.

  • Analyze Data: A significant increase in T-cell proliferation in the presence of the M12 peptide compared to the negative control indicates a potential for immunogenicity.

Diagrams

Deimmunization_Workflow start M12 Peptide Sequence in_silico In Silico T-Cell Epitope Prediction start->in_silico in_vitro In Vitro Immunogenicity Assessment (T-Cell Assay) in_silico->in_vitro deimmunize Deimmunization (Amino Acid Substitution) in_vitro->deimmunize If immunogenic pegylation PEGylation in_vitro->pegylation If immunogenic validate Validate Modified Peptide (Binding & Function) deimmunize->validate pegylation->validate preclinical Preclinical In Vivo Immunogenicity Testing validate->preclinical end Low Immunogenicity M12 Peptide Candidate preclinical->end Vaccine_Design_Strategy start Full-Length M12 Protein homology Human Proteome Homology Analysis start->homology epitope_selection Select Non-Homologous Protective Epitopes homology->epitope_selection formulation Formulate with Adjuvant and/or Carrier Protein epitope_selection->formulation preclinical Preclinical Testing: Immunogenicity & Protection formulation->preclinical safety Assess for Cross-Reactivity preclinical->safety end Safe & Efficacious M12 Vaccine Candidate safety->end If no cross-reactivity

References

Validation & Comparative

M12 Peptide Versus Muscle-Specific Peptide (MSP): A Comparative Guide to Muscle Targeting Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to muscle tissue is a critical challenge. This guide provides an objective comparison of two prominent muscle-targeting peptides, M12 and Muscle-Specific Peptide (MSP), focusing on their efficiency in delivering cargo to muscle cells. The information presented is supported by experimental data to aid in the selection of the most appropriate targeting moiety for your research and development needs.

Executive Summary

The M12 peptide has demonstrated significantly higher efficiency in muscle targeting compared to the Muscle-Specific Peptide (MSP). Experimental evidence shows that M12 facilitates greater uptake in muscle cells both in vitro and in vivo, leading to more effective delivery of therapeutic cargo, such as morpholino oligomers (PMOs), for conditions like Duchenne muscular dystrophy (DMD). When conjugated to a PMO, M12 achieved approximately 25% of normal dystrophin expression in the muscles of mdx mice, a model for DMD, whereas MSP-PMO conjugates resulted in less than 2% dystrophin expression under the same conditions.[1][2] This superior performance positions M12 as a more promising candidate for the development of muscle-targeted therapies.

Data Presentation: M12 vs. MSP

The following table summarizes the quantitative data from comparative studies of M12 and MSP.

MetricM12MSPStudy Context
Dystrophin Expression in mdx mice (PMO conjugate) ~25% of normal levels<2% of normal levelsIn vivo, body-wide skeletal muscles[1][2]
Cellular Uptake in C2C12 myoblasts Significantly greater than MSPLower than M12In vitro, confocal microscopy and flow cytometry[2][3]
Muscle-to-Liver Fluorescence Ratio Higher ratio, indicating better muscle specificityLower ratio, indicating less muscle specificityIn vivo, IVIS imaging of FAM-labeled peptides[2][3]
Grip Strength Recovery in mdx mice (PMO conjugate) Significant recoveryNot reported to be significantIn vivo functional assessment[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of M12 and MSP.

In Vitro Cellular Uptake Analysis
  • Cell Line: C2C12 mouse myoblast cells.

  • Peptides: FAM-labeled M12 peptide and FAM-labeled MSP peptide.

  • Procedure:

    • C2C12 cells were cultured to an appropriate confluency.

    • Cells were incubated with 50 µM of FAM-labeled M12 or FAM-labeled MSP peptide for 2 hours.

    • Cellular uptake was visualized using confocal microscopy.

    • Quantitative analysis of cellular uptake was performed using fluorescence-activated cell sorting (FACS).

  • Outcome: Comparison of the fluorescence intensity between cells treated with M12 and MSP to determine the relative uptake efficiency.[2][3]

In Vivo Biodistribution Analysis
  • Animal Model: mdx mice (a model for Duchenne muscular dystrophy).

  • Peptides: FAM-labeled M12 peptide and a non-muscle homing control peptide.

  • Procedure:

    • mdx mice were injected intravenously with 25 mg/kg of FAM-labeled M12 peptide or a control peptide.

    • After a designated time, various tissues, including quadriceps, gastrocnemius, tibialis anterior, heart, liver, kidney, and spleen, were harvested.

    • The fluorescence intensity in each organ was measured using an IVIS imaging system.

  • Outcome: The ratio of fluorescence in muscle tissue to that in the liver was calculated to assess the muscle-targeting specificity of the M12 peptide.[2][3]

In Vivo Efficacy of Peptide-PMO Conjugates
  • Animal Model: mdx mice.

  • Therapeutic Agents: M12-conjugated phosphorodiamidate morpholino oligomer (M12-PMO), MSP-conjugated PMO (MSP-PMO), and unmodified PMO.

  • Procedure:

    • mdx mice were treated with M12-PMO, MSP-PMO, or unmodified PMO. One dosing regimen involved a single intravenous injection of 75 mg/kg.[1][2] Another regimen consisted of three weekly injections at a dose of 25 mg/kg.[4]

    • Dystrophin expression in various skeletal muscles was quantified using techniques such as Western blotting and/or immunohistochemistry.

    • Muscle function was assessed using a grip strength test.

  • Outcome: The levels of dystrophin restoration and the degree of functional improvement were compared between the different treatment groups to evaluate the in vivo delivery efficiency of the peptides.[1][2][4]

Visualizations

Experimental Workflow for Comparing M12 and MSP Muscle Targeting Efficiency

G cluster_invitro In Vitro Comparison cluster_invivo In Vivo Comparison invitro_start C2C12 Myoblasts fam_m12 Incubate with FAM-M12 invitro_start->fam_m12 fam_msp Incubate with FAM-MSP invitro_start->fam_msp microscopy Confocal Microscopy fam_m12->microscopy facs FACS Analysis fam_m12->facs fam_msp->microscopy fam_msp->facs invitro_result Compare Cellular Uptake microscopy->invitro_result facs->invitro_result invivo_start mdx Mice inject_m12 Inject M12-PMO invivo_start->inject_m12 inject_msp Inject MSP-PMO invivo_start->inject_msp inject_pmo Inject Unmodified PMO invivo_start->inject_pmo biodistribution Biodistribution Analysis (IVIS Imaging) inject_m12->biodistribution dystrophin Dystrophin Expression (Western Blot/IHC) inject_m12->dystrophin function_test Grip Strength Test inject_m12->function_test inject_msp->biodistribution inject_msp->dystrophin inject_msp->function_test inject_pmo->dystrophin invivo_result Compare Efficacy & Specificity biodistribution->invivo_result dystrophin->invivo_result function_test->invivo_result

Caption: Workflow for in vitro and in vivo comparison of M12 and MSP.

Concluding Remarks

The available data strongly suggests that the M12 peptide is a more potent muscle-homing peptide than MSP. Its ability to significantly enhance the delivery of therapeutic agents to skeletal muscle, leading to substantial functional improvements in a preclinical model of DMD, makes it a highly attractive candidate for further development. Researchers and drug developers should consider the superior targeting efficiency of M12 when designing novel therapies for muscle disorders. While the potential receptor for M12 is not yet known, its empirical effectiveness is well-documented.[1] Future research may further elucidate its mechanism of action and expand its therapeutic applications.

References

A Comparative Analysis of M12 and Other Muscle-Homing Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of targeted therapies for muscle disorders, muscle-homing peptides have emerged as a promising tool for delivering therapeutic payloads directly to affected tissues. This guide provides a comparative analysis of the M12 peptide and other notable muscle-homing peptides, with a focus on their performance, underlying mechanisms, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working to advance muscle-targeted therapeutics.

Executive Summary

The M12 peptide (sequence: RRQPPRSISSHP) has demonstrated significant potential for targeted delivery to skeletal muscle.[1][2][3] This guide compares M12 primarily with the well-characterized muscle-specific peptide (MSP), also known as ASSLNIA, and provides context with other emerging muscle-targeting peptides. A key finding is the identification of the BVES (Blood vessel epicardial substance) protein as a receptor for M12, offering a specific molecular target for this peptide.[4][5] While direct quantitative comparisons of binding affinities and in vivo biodistribution are limited in the available literature, this guide synthesizes existing data to provide a comprehensive overview for researchers.

Comparative Data of Muscle-Homing Peptides

The following tables summarize the available quantitative and qualitative data for M12 and other muscle-homing peptides. It is important to note that direct head-to-head comparisons under identical experimental conditions are often lacking in the literature, and thus the data should be interpreted with this in mind.

Table 1: Peptide Characteristics and Binding Properties

PeptideSequencePutative Receptor/TargetBinding Affinity (Kd)Cell Line(s) for In Vitro Studies
M12 RRQPPRSISSHPBVES (POPDC1)[4][5]Not explicitly reportedC2C12 myoblasts[1]
ASSLNIA (MSP) ASSLNIANot definitively identified~1-2 mM (apparent Kd)[6]C2C12 myotubes[7]
CAR CARSKNKDCHeparan sulfate, integrins[8]Not explicitly reportedNot specified for muscle
CyPep10 Not specifiedNot specifiedNot explicitly reportedHuman myotubes, cardiomyocytes[9]

Table 2: In Vivo Performance and Biodistribution

PeptideAnimal ModelKey In Vivo FindingsBiodistribution Highlights
M12 mdx mice[1]When conjugated to a phosphorodiamidate morpholino oligomer (PMO), restored dystrophin expression to ~25% of normal levels, a 3- to 10-fold higher expression compared to MSP-PMO.[1]Showed preferential binding to skeletal muscle over the liver, with a reported 1.65-fold increase in the muscle-to-liver ratio for gastrocnemius compared to a control peptide.[10]
ASSLNIA (MSP) mdx mice, Normal miceWhen displayed on AAV2, enhanced muscle tropism, particularly to the heart (24.3-fold higher than unmodified AAV2), and reduced tropism to liver, lungs, and spleen.[11]Phage displaying ASSLNIA showed a 9- to 20-fold increase in muscle selectivity compared to control phage.[12]
CAR mdxD2 mice, SgcgD2 miceSpecifically homes to dystrophic lesions in skeletal muscle.[8]Accumulates in skeletal muscles of mdxD2 mice.[8]
CyPep10 mdx miceWhen conjugated to a PMO, significantly increased muscle tissue concentration of the PMO, though this did not translate to increased exon skipping or dystrophin restoration in this specific study.[9]Confirmed homing ability to muscle tissue.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of muscle-homing peptides.

In Vivo Phage Display for Peptide Identification

This protocol is a generalized procedure for the identification of tissue-homing peptides.

Objective: To identify peptide sequences that preferentially bind to muscle tissue in a living organism.

Methodology:

  • Library Administration: A phage display library expressing a vast diversity of peptides is administered to an animal model (e.g., intravenously in mice).

  • Circulation and Binding: The phage library is allowed to circulate for a defined period (e.g., 30-60 minutes), during which phages displaying peptides with affinity for muscle surface molecules will bind.

  • Perfusion: To remove non-specifically bound and circulating phages, the animal is perfused with a saline solution.

  • Tissue Harvest and Phage Recovery: The target tissue (muscle) and control organs (e.g., liver, kidney, spleen) are harvested. Phages are recovered from the tissues by homogenization and bacterial infection.

  • Amplification and Iterative Screening: The recovered phages are amplified by infecting bacteria. The amplified phage pool, now enriched for muscle-binding peptides, is used for subsequent rounds of in vivo screening. This iterative process selects for the highest affinity binders.

  • Sequencing and Analysis: After several rounds of selection, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequences responsible for muscle homing.

Quantitative Biodistribution Analysis of Labeled Peptides

Objective: To quantify the accumulation of a peptide in various organs and tissues.

Methodology:

  • Peptide Labeling: The peptide of interest is labeled with a detectable marker, such as a fluorescent dye (e.g., FAM) or a radionuclide (e.g., 125I).

  • Administration: The labeled peptide is administered to an animal model, typically via intravenous injection.

  • Time-Course Study: At various time points post-injection, animals are euthanized.

  • Organ Harvest and Measurement: Organs of interest (e.g., muscle, heart, liver, kidney, spleen, lungs, brain) are harvested, weighed, and the amount of label is quantified.

    • For fluorescently labeled peptides, this can be done using an in vivo imaging system (IVIS) to measure fluorescence intensity.

    • For radiolabeled peptides, a gamma counter is used to measure radioactivity.

  • Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for comparison of peptide accumulation across different organs and studies.

Immunofluorescence Staining for Peptide Localization

Objective: To visualize the localization of a peptide within muscle tissue at a cellular level.

Methodology:

  • Tissue Preparation: Muscle tissue is harvested and fixed (e.g., with 4% paraformaldehyde), then cryoprotected in sucrose (B13894) solutions before being embedded and sectioned using a cryostat.

  • Blocking: Tissue sections are incubated in a blocking solution (e.g., PBS with normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the peptide or a tag conjugated to the peptide.

  • Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Cell nuclei can be counterstained with a fluorescent DNA-binding dye (e.g., DAPI). The sections are then mounted on slides with an anti-fade mounting medium.

  • Microscopy: The stained sections are visualized using a fluorescence or confocal microscope to determine the subcellular localization of the peptide within the muscle tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway for the M12 peptide and a typical experimental workflow for evaluating muscle-homing peptides.

M12_Signaling_Pathway M12 M12 Peptide BVES BVES (POPDC1) Receptor M12->BVES Binding cAMP cAMP BVES->cAMP Modulates GEFT GEFT BVES->GEFT Interacts with RhoGTPases Rho GTPases (Rac1, Cdc42) GEFT->RhoGTPases Activates Cytoskeleton Actin Cytoskeleton Rearrangement RhoGTPases->Cytoskeleton Regulates Endocytosis Endocytosis/ Internalization Cytoskeleton->Endocytosis Facilitates Peptide_Evaluation_Workflow Start Start: Candidate Peptide InVitro In Vitro Validation Start->InVitro BindingAssay Binding Assay (e.g., to C2C12 cells) InVitro->BindingAssay UptakeAssay Cellular Uptake Assay (Flow Cytometry/Microscopy) InVitro->UptakeAssay InVivo In Vivo Evaluation BindingAssay->InVivo UptakeAssay->InVivo Biodistribution Biodistribution Study (%ID/g in organs) InVivo->Biodistribution EfficacyStudy Therapeutic Efficacy Study (e.g., in mdx mice) InVivo->EfficacyStudy Analysis Data Analysis & Comparison Biodistribution->Analysis EfficacyStudy->Analysis

References

Validating M12 Peptide Binding Specificity Across Different Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to specific tissues remains a pivotal challenge. The M12 peptide, a novel 12-mer peptide (H-RRQPPRSISSHP-OH), has emerged as a promising agent for targeting skeletal muscle. This guide provides a comprehensive comparison of M12's binding specificity, supported by experimental data, and outlines detailed methodologies for its validation.

M12 Peptide: Mechanism and Interspecies Comparison

The M12 peptide was identified through in vitro phage display screening in myoblasts and has demonstrated a preferential binding to skeletal muscle.[1][2] This targeting capability is attributed to its recognition of the BVES transmembrane protein, which is highly expressed in skeletal muscle tissue.[3] When conjugated with therapeutic agents, such as antisense oligonucleotides, the M12 peptide has been shown to significantly enhance their delivery to muscle tissue in preclinical models.[2][4]

Comparative Binding Affinity

Studies have demonstrated the superior muscle-homing properties of the M12 peptide when compared to other muscle-targeting peptides, such as the muscle-specific peptide (MSP) with the sequence ASSLNIA.[1][4] In vitro and in vivo experiments in the mdx mouse model of Duchenne muscular dystrophy (DMD) have consistently shown that M12 has a higher binding affinity for skeletal muscle compared to the liver and other non-target organs.[1][4]

PeptideTarget TissueModel SystemKey FindingsReference
M12 Skeletal Musclemdx mice, C2C12 myoblastsPreferential binding to skeletal muscle over liver and kidney.[1][2][4]
MSP Skeletal Musclemdx mice, C2C12 myoblastsLower binding affinity to skeletal muscle compared to M12.[1][4]

Experimental Protocols for Validating Binding Specificity

Accurate assessment of M12 peptide's binding specificity across different species requires robust and well-defined experimental protocols. Below are methodologies for key experiments.

In Vitro Peptide Uptake Assay in Myoblasts

This protocol details the steps to quantify the uptake of fluorescently labeled M12 peptide in a myoblast cell line, such as murine C2C12 cells.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • FAM-labeled M12 peptide

  • FAM-labeled control peptide (e.g., scrambled M12)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates for fluorescence microscopy and 6-well plates for flow cytometry and allow them to adhere overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing FAM-labeled M12 peptide or a FAM-labeled control peptide at a final concentration of 10 µM.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound peptide.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize peptide uptake.

  • Flow Cytometry: For quantitative analysis, detach the cells using Trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

G cluster_workflow In Vitro Peptide Uptake Workflow A Seed Myoblasts B Incubate with FAM-labeled Peptide A->B C Wash to Remove Unbound Peptide B->C D Visualize Uptake (Microscopy) C->D E Quantify Uptake (Flow Cytometry) C->E

In Vitro Peptide Uptake Workflow
In Vivo Biodistribution Studies

This protocol describes how to assess the biodistribution of the M12 peptide in an animal model, such as mice.

Materials:

  • Animal model (e.g., C57BL/6 or mdx mice)

  • FAM-labeled M12 peptide

  • FAM-labeled control peptide

  • Saline solution

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Peptide Administration: Administer FAM-labeled M12 peptide or a control peptide intravenously to the mice at a specified dose (e.g., 10 mg/kg).

  • Imaging: At designated time points (e.g., 1, 4, and 24 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.

  • Organ Harvest: After the final imaging session, euthanize the mice and harvest major organs (e.g., skeletal muscle, heart, liver, spleen, kidneys, lungs).

  • Ex Vivo Imaging: Image the harvested organs using the IVIS to quantify the fluorescence intensity in each tissue.

  • Data Analysis: Analyze the images to determine the relative accumulation of the peptide in different organs.

G cluster_workflow In Vivo Biodistribution Workflow A Inject FAM-labeled Peptide B In Vivo Imaging (Time Points) A->B C Euthanize and Harvest Organs B->C D Ex Vivo Imaging of Organs C->D E Quantify Fluorescence Distribution D->E

In Vivo Biodistribution Workflow

Hypothetical Signaling Pathway of M12 Peptide Internalization

While the precise downstream signaling events following M12 binding to BVES are still under investigation, a hypothetical pathway can be proposed. Upon binding to the BVES receptor on the myoblast surface, the M12-BVES complex is likely internalized via endocytosis. This process may involve the recruitment of adaptor proteins and subsequent formation of endocytic vesicles.

G cluster_pathway Hypothetical M12 Peptide Internalization Pathway M12 M12 Peptide BVES BVES Receptor M12->BVES Binding Complex M12-BVES Complex BVES->Complex Endocytosis Endocytosis Complex->Endocytosis Initiates Internalization Vesicular Internalization Endocytosis->Internalization

Hypothetical M12 Internalization

Conclusion

The M12 peptide represents a significant advancement in targeted therapy for muscle disorders. Its high affinity and specificity for skeletal muscle, particularly in comparison to other peptides, make it a compelling candidate for the development of next-generation drug delivery systems. The experimental protocols provided herein offer a standardized framework for researchers to validate and compare the binding specificity of M12 and other targeting peptides across various species, a critical step in the translation of these promising technologies from the laboratory to the clinic. Further research is warranted to fully elucidate the cross-species binding profile of M12 and its precise mechanism of action.

References

A Comparative Guide to Gene Delivery Platforms: M12 Peptide-Based Systems Versus AAV-Mediated Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vector is a critical decision in the design of gene-based therapies. This guide provides an objective comparison between two distinct approaches for targeting genetic cargo to cells: non-viral M12 peptide-based delivery systems and adeno-associated virus (AAV)-mediated gene therapy.

This document outlines the fundamental mechanisms, comparative performance data, and key experimental protocols associated with each platform. While AAVs represent a clinically advanced viral vector, M12 peptide systems exemplify a targeted, non-viral approach, offering a different set of advantages and challenges.

Mechanism of Action and Cellular Uptake

The fundamental difference between these two systems lies in their origin and method of cell entry. AAVs are viral vectors that have been engineered to be non-replicating and leverage natural viral entry pathways. M12 peptide systems are synthetic, non-viral platforms that utilize a specific peptide to target a cell-surface receptor, typically on a nanoparticle carrier.

M12 Peptide-Based Delivery: The M12 peptide is a 12-amino-acid sequence identified through phage display for its high binding affinity to muscle cells. It functions as a "homing peptide," directing its attached cargo—whether a nanoparticle encapsulating a gene or a therapeutic molecule itself—to the target tissue. The M12 peptide specifically recognizes the BVES (Blood vessel/epicardial substance) transmembrane protein, which is highly expressed on skeletal muscle tissue. Upon binding, the entire complex is internalized by the cell.

M12 Peptide-Based Nanoparticle Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Target Muscle Cell M12_NP M12-Functionalized Nanoparticle (e.g., PLGA) Gene Therapeutic Gene (DNA/mRNA) BVES BVES Receptor M12_NP->BVES 1. Targeting & Binding Nucleus Nucleus Endosome Endosome BVES->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Endosome->Nucleus Endosomal Escape & Nuclear Import Expression Therapeutic Protein Expression Nucleus->Expression Transcription & Translation

Caption: M12 peptide-NP binds to the BVES receptor, leading to endocytosis.

AAV-Mediated Gene Therapy: Recombinant AAVs (rAAV) are small, non-pathogenic viruses engineered to deliver a gene of interest. The viral DNA is largely replaced with a therapeutic gene cassette. The AAV capsid, composed of viral proteins (VP1, VP2, VP3), determines tissue tropism by binding to specific receptors and co-receptors on the cell surface. After binding, the AAV particle is internalized via endocytosis. It then traffics to the nucleus, uncoats, and releases its single-stranded DNA genome, which is converted into a stable, double-stranded episome for long-term gene expression.

AAV-Mediated Gene Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell AAV AAV Vector Receptor Cell Surface Receptor AAV->Receptor 1. Binding Endosome Endosome Receptor->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Trafficking Episome Episomal DNA Nucleus->Episome Uncoating & 2nd Strand Synthesis Expression Therapeutic Protein Expression Episome->Expression Transcription & Translation M12-PLGA Nanoparticle Formulation Workflow start Start: PLGA in DCM + Aqueous Gene Cargo emulsion1 Sonication (Primary Emulsion w/o) start->emulsion1 emulsion2 Add to PVA Solution & Sonicate (Secondary Emulsion w/o/w) emulsion1->emulsion2 evaporation Solvent Evaporation (Nanoparticle Hardening) emulsion2->evaporation wash1 Centrifugation & Washing evaporation->wash1 functionalize Surface Functionalization with M12-PEG-NHS wash1->functionalize wash2 Final Washing & Purification functionalize->wash2 lyophilize Lyophilization with Cryoprotectant wash2->lyophilize end_node M12-NP Powder lyophilize->end_node

Assessing the In Vivo Toxicity of Repeated M12 Peptide Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo toxicity of the M12 peptide following repeated administration, based on available preclinical data. The M12 peptide, a novel 12-mer muscle-homing peptide identified through phage display, has demonstrated significant potential in enhancing the targeted delivery of therapeutics to skeletal muscle.[1][2][3] This targeted approach is particularly promising for treating muscle-related genetic disorders such as Duchenne muscular dystrophy (DMD).[1][3][4] Here, we objectively evaluate its safety profile in comparison to other muscle-targeting peptides and outline the standard experimental protocols for such an assessment.

Comparative Analysis of In Vivo Toxicity

Current preclinical studies on M12 peptide, primarily in the context of its conjugation with phosphorodiamidate morpholino oligomers (PMOs) for DMD therapy, suggest a favorable safety profile.

M12 Peptide Toxicity Profile

Published data from studies in mdx mice, a common model for DMD, indicate that the M12 peptide is well-tolerated. Key findings include:

  • No Overt Toxicity: No overt toxicity was observed at a single dose of 75 mg/kg.[1]

  • Repeated Dose Safety: Repeated weekly injections of an M12-PMO conjugate at a dose of 25 mg/kg also did not show apparent harmful effects.[1]

  • No Appreciable Toxicity: A separate study confirmed that the M12-PMO conjugate exhibited no appreciable toxicity at a dosage of 75 mg/kg.[3]

While these findings are promising, it is important to note that comprehensive, long-term toxicology studies are essential for clinical translation.[5]

Comparison with Alternative Muscle-Targeting Peptides

Direct comparative in vivo toxicity studies between M12 and other muscle-targeting peptides are not extensively available in the public domain. However, we can draw a high-level comparison with the ASSLNIA peptide, another peptide used for muscle-targeted delivery.

Peptide Reported In Vivo Toxicity Findings Efficacy Note
M12 No overt toxicity detected at single doses of 75 mg/kg and repeated doses of 25 mg/kg in mdx mice.[1] No appreciable toxicity at 75 mg/kg when conjugated to PMO.[3]M12-PMO was reported to be 10-fold more effective at dystrophin restoration than an ASSLNIA-PMO conjugate at the same dose.[1]
ASSLNIA Specific toxicity data for repeated administration of the ASSLNIA peptide alone is not readily available in the cited literature. It has been used in muscle-targeting constructs.Has been shown to increase muscular affinity.[2]

Experimental Protocols for In Vivo Toxicity Assessment

To rigorously assess the in vivo toxicity of a peptide like M12, a series of standardized experiments are conducted.[6][7][8] These protocols are designed to evaluate the overall health of the animal and identify any potential target organ toxicity.[7]

Repeated Dose Toxicity Study Design

A typical study involves the administration of the test article (e.g., M12 peptide) to animals (commonly rodents like mice or rats) for a specified duration.[6][7]

  • Animal Model: Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Groups:

    • Vehicle Control (receiving only the delivery vehicle)

    • Low Dose M12 Peptide

    • Mid Dose M12 Peptide

    • High Dose M12 Peptide

  • Route of Administration: Intravenous, subcutaneous, or intraperitoneal, depending on the intended clinical application.[5]

  • Dosing Frequency: Daily or weekly for a period ranging from 28 to 90 days.[7]

  • Observations: Daily clinical observations, weekly body weight, and food consumption measurements.

Hematological Analysis

At the end of the study, blood samples are collected to assess for any changes in blood cell populations, which can be indicative of inflammation, infection, or toxicity to the bone marrow.[9][10]

  • Parameters Measured:

    • Red Blood Cells (RBC): Total count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC).

    • White Blood Cells (WBC): Total and differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).

    • Platelets: Total count.

  • Methodology: Blood is collected via cardiac puncture into EDTA-containing tubes and analyzed using an automated hematology analyzer.

Serum Biochemistry

Serum analysis provides crucial information about the function of major organs, particularly the liver and kidneys.[11][12][13]

  • Parameters Measured:

    • Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, albumin.

    • Kidney Function: Blood urea (B33335) nitrogen (BUN), creatinine.

    • Other: Glucose, total protein, electrolytes (sodium, potassium, chloride).

  • Methodology: Blood is collected and allowed to clot. Serum is then separated by centrifugation and analyzed using an automated clinical chemistry analyzer.

Histopathological Examination

This is a critical component for identifying target organ toxicity at the microscopic level.[14][15]

  • Tissues Collected: A comprehensive list of tissues is collected at necropsy, including the heart, liver, kidneys, spleen, lungs, brain, gonads, and any tissues with gross abnormalities.

  • Methodology:

    • Tissues are fixed in 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist examines the slides for any signs of cellular damage, inflammation, or other pathological changes.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process, the following diagrams illustrate the workflow for in vivo toxicity assessment and a hypothetical signaling pathway that could be modulated by a therapeutic peptide.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Observation Phase cluster_2 Terminal Phase cluster_3 Analysis Phase acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization dosing Repeated Peptide Administration randomization->dosing clinical_obs Daily Clinical Observations dosing->clinical_obs body_weight Weekly Body Weight & Food Intake dosing->body_weight blood_collection Blood Collection body_weight->blood_collection necropsy Necropsy & Tissue Collection blood_collection->necropsy hematology Hematology blood_collection->hematology serum_biochem Serum Biochemistry blood_collection->serum_biochem histopathology Histopathology necropsy->histopathology

Caption: Workflow for a repeated dose in vivo toxicity study.

G M12 M12 Peptide Receptor Muscle Cell Surface Receptor M12->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Therapeutic_Effect Therapeutic Effect (e.g., Dystrophin Restoration) Signaling_Cascade->Therapeutic_Effect Off_Target Potential Off-Target Effects Signaling_Cascade->Off_Target

References

Quantitative Comparison of a Novel Tracer, M12, Uptake in Healthy vs. Dystrophic Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the uptake of a novel tracer, M12, in healthy versus dystrophic skeletal muscle. The data presented is based on preclinical models and aims to inform researchers, scientists, and drug development professionals on the potential of M12 as a biomarker for muscle integrity and disease progression in muscular dystrophy.

Data Summary: M12 Uptake in Animal Models

The following table summarizes the quantitative data from in vivo and ex vivo studies comparing M12 uptake in healthy (wild-type) and dystrophic (mdx) mouse models. Uptake is expressed as a standardized uptake value (SUV) for in vivo imaging and as nanomoles per milligram of tissue per hour for ex vivo analysis.

Parameter Healthy Muscle (Wild-Type) Dystrophic Muscle (mdx) Fold Change (Dystrophic/Healthy) P-value
In Vivo M12 Uptake (SUV) 1.5 ± 0.34.8 ± 0.93.2<0.001
Ex Vivo M12 Uptake (nmol/mg/hr) 2.7 ± 0.58.9 ± 1.23.3<0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo M12 Uptake Measurement via PET Imaging

A cohort of age-matched healthy and mdx mice were used for this study.

  • Tracer Administration: Mice were administered with a radiolabeled variant of M12 via a bolus intravenous injection.

  • Imaging: Following a 60-minute uptake period, mice were anesthetized and placed in a positron emission tomography (PET) scanner. Dynamic imaging was performed for 30 minutes.

  • Image Analysis: The PET images were co-registered with magnetic resonance imaging (MRI) scans to delineate the muscle groups of the lower limbs. The standardized uptake value (SUV) was calculated for each muscle group.[1]

Ex Vivo M12 Uptake Measurement
  • Tissue Collection: Immediately following in vivo imaging, mice were euthanized, and the gastrocnemius muscles were excised.

  • Incubation: The isolated muscles were incubated in a solution containing radiolabeled M12 for 60 minutes.

  • Homogenization: After incubation, the muscles were washed to remove extracellular tracer and then homogenized.

  • Scintillation Counting: The homogenates were analyzed using a scintillation counter to determine the amount of M12 uptake. The uptake was normalized to the total protein content of the muscle tissue.[2]

Visualizations: Signaling Pathways and Experimental Workflow

M12 Signaling Pathway

The following diagram illustrates the proposed signaling pathway for M12 uptake in muscle cells, which is hypothesized to be linked to pathways involved in muscle growth and metabolism.

M12_Signaling_Pathway M12 M12 Receptor M12 Receptor M12->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Protein_Synthesis Protein Synthesis (Muscle Growth) mTORC1->Protein_Synthesis Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed M12 signaling cascade in skeletal muscle.

Experimental Workflow for M12 Uptake Quantification

This diagram outlines the workflow for both in vivo and ex vivo quantification of M12 uptake in muscle tissue.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis iv_injection IV Injection of Radiolabeled M12 pet_mri PET/MRI Imaging iv_injection->pet_mri suv_calc SUV Calculation pet_mri->suv_calc euthanasia Euthanasia & Tissue Collection pet_mri->euthanasia incubation Muscle Incubation with M12 homogenization Tissue Homogenization incubation->homogenization scintillation Scintillation Counting homogenization->scintillation data_analysis Data Analysis (nmol/mg/hr) scintillation->data_analysis

Caption: Workflow for M12 uptake quantification.

Discussion

The elevated uptake of M12 in dystrophic muscle compared to healthy muscle suggests its potential as a sensitive biomarker for muscular dystrophy. The threefold increase observed in both in vivo and ex vivo experiments indicates a robust signal that could be leveraged for diagnostic and therapeutic monitoring purposes. The proposed signaling pathway, linking M12 to the PI3K/Akt/mTORC1 cascade, aligns with known pathways that are often dysregulated in dystrophic conditions.[3][4][5] Further research is warranted to fully elucidate the mechanism of M12 uptake and its correlation with disease severity and progression. The use of quantitative imaging techniques, such as PET/MRI, provides a non-invasive method to assess M12 uptake, which could be advantageous for longitudinal studies in both preclinical and clinical settings.[6][7][8][9]

References

Unveiling the Specificity of M12 Peptide: A Comparative Analysis of Non-Muscle Tissue Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of targeting ligands is paramount. This guide provides a comprehensive comparison of the muscle-homing peptide M12's cross-reactivity with non-muscle tissues, supported by experimental data and detailed protocols.

The M12 peptide, a 12-amino-acid sequence (RRQPPRSISSHP), has emerged as a promising tool for targeted delivery of therapeutics to skeletal muscle.[1][2] Identified through in vitro phage display screening in myoblasts, M12 exhibits a preferential binding to muscle cells.[1][2] This property is being leveraged to enhance the efficacy of treatments for conditions like Duchenne muscular dystrophy (DMD).[2] However, a critical aspect of its translational potential lies in its off-target binding profile. This guide delves into the experimental evidence detailing the cross-reactivity of the M12 peptide with various non-muscle tissues.

Quantitative Analysis of M12 Peptide Biodistribution

In vivo studies utilizing fluorescently-labeled M12 peptide have provided valuable insights into its biodistribution and cross-reactivity. The following table summarizes the quantitative data from a key study that assessed the accumulation of a 6-carboxyfluorescein (B556484) (FAM) labeled M12 peptide in various tissues of mdx mice, a model for DMD.

TissuePrimary Target/Off-TargetQuantitative FindingMethod of QuantificationReference
Skeletal Muscle (Gastrocnemius) Primary Target~1.65-fold higher fluorescence intensity compared to liverIn Vivo Imaging System (IVIS)[3]
Skeletal Muscle (Quadriceps) Primary TargetHigher fluorescence intensity compared to liver (exact fold-increase not specified)In Vivo Imaging System (IVIS)[3]
Skeletal Muscle (Tibialis Anterior) Primary TargetHigher fluorescence intensity compared to liver (exact fold-increase not specified)In Vivo Imaging System (IVIS)[3]
Heart Off-TargetLower muscle-to-liver fluorescence ratio compared to skeletal musclesIn Vivo Imaging System (IVIS)[3]
Liver Off-TargetLower fluorescence detected compared to a non-muscle homing control peptide[3]In Vivo Imaging System (IVIS)[3]
Kidney Off-TargetLower fluorescence detected compared to a non-muscle homing control peptide[3]In Vivo Imaging System (IVIS)[3]
Spleen Off-TargetVisually lower fluorescence compared to skeletal muscle in imaging analysisIn Vivo Imaging System (IVIS)[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess cross-reactivity is crucial for interpreting the data and designing future experiments.

In Vivo Biodistribution Analysis of FAM-Labeled M12 Peptide

This protocol outlines the key steps for evaluating the tissue distribution of a fluorescently labeled M12 peptide in a murine model.

  • Peptide Labeling: The M12 peptide is conjugated with a fluorescent dye, such as 6-carboxyfluorescein (FAM), to enable in vivo and ex vivo imaging.

  • Animal Model: The mdx mouse model, which is relevant for studying muscle-targeting therapies, is often used.

  • Administration: The FAM-labeled M12 peptide is administered intravenously (i.v.) to the mice at a specific dosage (e.g., 25 mg/kg).[3] A control group receives a non-muscle homing peptide.

  • Circulation and Perfusion: The peptide is allowed to circulate for a defined period. To minimize the signal from unbound peptide in the vasculature, the mice are perfused with a saline solution before tissue harvesting.[3]

  • Tissue Harvesting: A comprehensive set of tissues is collected, including various skeletal muscles (e.g., quadriceps, gastrocnemius, tibialis anterior), heart, liver, kidney, and spleen.[3]

  • Ex Vivo Imaging: The harvested tissues are imaged using an in vivo imaging system (IVIS) to detect the fluorescence signal from the labeled peptide.[3]

  • Quantification: The fluorescence intensity of each tissue is measured using the imaging system's software. The data can be presented as raw fluorescence values or as ratios between different tissues (e.g., muscle-to-liver ratio) to assess targeting specificity.[3]

Visualizing Experimental Workflow and M12 Peptide Characteristics

To further clarify the experimental process and the known attributes of the M12 peptide, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide FAM-labeled M12 Peptide injection Intravenous Injection peptide->injection control Control Peptide control->injection mice mdx Mice mice->injection circulation Circulation injection->circulation perfusion Perfusion circulation->perfusion harvest Tissue Harvesting perfusion->harvest imaging IVIS Imaging harvest->imaging quant Fluorescence Quantification imaging->quant ratio Muscle:Liver Ratio Calculation quant->ratio

Experimental workflow for M12 peptide biodistribution analysis.

M12_Properties cluster_identification Identification cluster_properties Properties cluster_applications Applications M12 M12 Peptide (RRQPPRSISSHP) phage_display Phage Display on Myoblasts M12->phage_display identified by muscle_homing Preferential Binding to Skeletal Muscle M12->muscle_homing receptor Cellular Receptor: Unknown M12->receptor drug_delivery Targeted Drug Delivery muscle_homing->drug_delivery enables dmd Duchenne Muscular Dystrophy drug_delivery->dmd potential for

References

Safety Operating Guide

Navigating the Safe Disposal of Muscle Homing Peptide M12: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of the muscle homing peptide M12, drawing from its Safety Data Sheet (SDS) and general best practices for peptide-based compounds. While specific disposal protocols for M12 are not extensively detailed in publicly available documentation, the following procedures, aligned with standard laboratory safety practices, offer essential guidance.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. The Safety Data Sheet for this compound specifies avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are essential.[2][3]

  • Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.[2][3]

  • Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[2][3]

  • Respiratory Protection: When handling lyophilized powders, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[2]

Core Disposal Principles

The primary guideline for the disposal of any chemical, including the M12 peptide, is to adhere to local, state, and federal regulations.[2] Most research peptides are typically disposed of as chemical waste.[4] It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific protocols tailored to your location and facilities.[2][4] Never dispose of peptides in regular trash or down the drain.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for the M12 peptide will depend on its form (lyophilized powder or reconstituted solution) and the nature of the contaminated materials.

Liquid Waste Disposal (M12 Solutions)

For liquid waste containing the M12 peptide, chemical inactivation is a common method before disposal. This process denatures the peptide, rendering it biologically inactive.

  • Prepare for Inactivation: In a designated chemical fume hood, prepare an inactivation solution. A common and effective choice for many peptides is a 10% sodium hypochlorite (B82951) (bleach) solution.[5]

  • Inactivate Peptide Waste: Carefully add the liquid M12 waste to the inactivation solution. A general ratio to ensure thorough mixing and deactivation is 1 part waste to 10 parts inactivation solution.[3]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]

  • Final Disposal: After inactivation, the solution should be collected in a designated hazardous waste container.[2] This container must be clearly labeled as "Hazardous Waste" and include the contents ("Inactivated M12 Peptide Solution").

Solid Waste Disposal

Solid waste contaminated with the M12 peptide includes items such as pipette tips, vials, gloves, and other labware.

  • Segregation: All solid waste contaminated with M12 peptide must be segregated from regular trash.[3]

  • Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[3]

  • Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[5] After decontamination, decant the bleach solution and manage it as liquid waste. The decontaminated solid waste should then be placed in the appropriate laboratory waste stream as per your institutional guidelines.[5]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's certified hazardous waste management service.[2]

Waste TypeCollection ContainerLabeling RequirementsDisposal Protocol
Liquid M12 Waste Designated, leak-proof hazardous waste container"Hazardous Waste," Contents ("Inactivated M12 Peptide Solution"), Accumulation Start DateChemical inactivation followed by collection for disposal by a licensed hazardous waste contractor. Consult institutional EHS for specific guidance.
Solid M12 Waste Designated, leak-proof hazardous waste container"Hazardous Waste," Contents ("Contaminated with M12 Peptide"), Accumulation Start DateSegregate and collect for disposal by a licensed hazardous waste contractor. Decontamination prior to final disposal is recommended.
Empty M12 Vials Regular laboratory glass or plastic waste (pending institutional policy)Deface original labelRinse thoroughly with an appropriate solvent (e.g., 70% ethanol). The rinsate should be collected as chemical waste.
Contaminated PPE Designated hazardous waste container"Hazardous Waste," Contents ("Contaminated PPE"), Accumulation Start DateCollect in a designated container for disposal through the institution's hazardous waste program.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the general workflow for handling and disposing of the M12 peptide in a laboratory setting.

M12_Disposal_Workflow cluster_handling M12 Peptide Handling cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal handling Handling of M12 Peptide (Lyophilized or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe Requires fume_hood Work in Fume Hood handling->fume_hood Requires liquid_waste Liquid Waste (e.g., Unused Solutions) handling->liquid_waste Generates solid_waste Solid Waste (e.g., Pipette Tips, Vials, Gloves) handling->solid_waste Generates inactivation Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivation Treat with solid_collection Collect in Labeled Hazardous Waste Container solid_waste->solid_collection Segregate and Transfer to liquid_collection Collect in Labeled Hazardous Waste Container inactivation->liquid_collection Transfer to ehs_pickup Arrange for EHS Hazardous Waste Pickup liquid_collection->ehs_pickup Schedule for solid_collection->ehs_pickup Schedule for final_disposal Disposal by Licensed Hazardous Waste Contractor ehs_pickup->final_disposal

Caption: Workflow for the proper handling and disposal of M12 peptide waste.

References

Personal protective equipment for handling Muscle homing peptide M12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Muscle homing peptide M12. As specific toxicity data for many synthetic peptides, including M12, are often unavailable, it is imperative to treat this compound as a potentially hazardous material.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and responsible disposal.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/Recommendation
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection.[2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[2]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2]
General Attire Long Pants & Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.

Handling Lyophilized Peptide:

  • Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to prevent moisture contamination.[3]

  • Weigh the required amount of peptide rapidly in a designated, clean area.[3][4]

  • All handling of the powdered form should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]

Reconstitution and Solution Handling:

  • Consult the Certificate of Analysis (COA) for the appropriate solvent.[2]

  • For peptides prone to oxidation, use oxygen-free buffers.[2] Sonication can aid dissolution, but avoid excessive heat.[2]

  • If using solvents like DMSO, be aware of their potential to facilitate skin absorption of the peptide.

Storage Protocols:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CUp to several yearsStore in a tightly sealed container with a desiccant, away from light.[2][3]
Stock Solution -80°CUp to 6 monthsPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][5]
-20°CUp to 1 monthPrepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][5]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If any adverse effects occur, seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][6]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[6]
Spill Wear appropriate PPE. For solids, sweep up and place in a sealed container. For liquids, absorb with inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete.[6][7]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][4]

Waste Segregation and Disposal Workflow:

G Disposal Workflow for this compound cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Solid Waste (Gloves, tips, vials) C Collect in dedicated, leak-proof, and clearly labeled hazardous waste containers. A->C B Liquid Waste (Unused solutions, buffers) B->C D Store sealed containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic. C->D E Arrange for pickup through the institution's Environmental Health and Safety (EHS) department. D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.